Tramadol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858931, DTXSID401167150 | |
| Record name | Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |
| Record name | SID26663897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123154-38-1, 27203-92-5 | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tramadol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-Tramadol free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tramadol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-181 °C, 180 - 181 °C | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Tramadol Action
Monoaminergic Neurotransmission Modulation
Effects on Extracellular Levels of Serotonin (B10506) and Norepinephrine (B1679862) in Central Nervous System Regions
Tramadol (B15222) modulates descending pain pathways within the central nervous system (CNS) through the weak inhibition of the reuptake of norepinephrine and serotonin. drugbank.com This mechanism is similar to that of serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine (B1195380) and duloxetine. drugbank.comwikipedia.org The inhibition of serotonin and norepinephrine reuptake enhances the inhibitory descending pathways associated with pain transmission in the CNS. painphysicianjournal.com Studies using in vivo microdialysis in the ventral hippocampus of freely moving rats have shown that this compound increases extracellular levels of serotonin and noradrenaline. core.ac.ukfrontiersin.org This effect on monoamine levels is thought to contribute to this compound's analgesic properties and may also play a role in its observed antidepressant-like effects. frontiersin.orgrehabsuk.comresearchgate.net
Non-Opioidergic, Non-Monoaminergic Receptor and Ion Channel Modulation
Beyond its opioid and monoaminergic effects, this compound also interacts with a variety of other receptors and ion channels, further contributing to its complex pharmacological profile.
Gamma-Aminobutyric Acid (GABA) Receptor Interactions (e.g., GABAA)
Studies suggest that this compound can interact with GABA receptors, specifically GABAA receptors. researchgate.net In vitro studies on human recombinant neurotransmitter-gated ion channels have shown that GABAA receptors are inhibited by this compound and its M1 metabolite, although typically at high concentrations (e.g., 100 µM). researchgate.net This inhibition of GABAergic pathways has been hypothesized to play a role in this compound-induced seizures, particularly at higher doses. researchgate.netoup.combioresscientia.com While this compound may induce seizures through GABA receptor inhibition at high concentrations, the exact mechanism is not fully proven. researchgate.net Some research suggests that this compound's interaction with GABAA receptors might involve an allosteric change at the benzodiazepine-binding site. nih.gov
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
This compound has been identified as a weak antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. wikipedia.orgwikipedia.org This antagonism may contribute to its analgesic effects, particularly at relatively large concentrations. researchgate.net NMDA receptor antagonists work by inhibiting the action of the NMDA receptor, which is a type of glutamate (B1630785) receptor involved in excitatory neurotransmission and pain signaling. wikipedia.orgvirginia.edu Some studies have also linked the antidepressant effect of this compound to NMDA receptor antagonism. researchgate.net Research indicates that this compound acts as a non-competitive NMDA receptor antagonist and may reduce the synaptic expression of the regulatory NMDA receptor GluN2B subunit. researchgate.net
Other Receptors and Ion Channels (e.g., 5-HT2C, α7 nicotinic acetylcholine (B1216132), TRPV1)
This compound has been shown to interact with several other receptors and ion channels:
5-HT2C Receptors: this compound has inhibitory actions on the serotonin 5-HT2C receptor. wikipedia.orgresearchgate.netdrugbank.com This antagonism could potentially contribute to effects on mood and may be partially responsible for reducing depressive and obsessive-compulsive symptoms in patients with pain. wikipedia.orgresearchgate.net Both this compound and its M1 metabolite can inhibit 5-HT-induced currents and the binding of [3H]-5-HT to 5-HT2C receptors. researchgate.netnih.gov
TRPV1 Channels: The interaction of this compound with transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin (B1668287) receptor, has been investigated. drugbank.comresearchgate.net While some earlier research suggested this compound might act as a TRPV1 agonist, nih.gov more recent studies indicate that this compound and its M1 metabolite selectively inhibit the function of transient receptor potential ankyrin 1 (TRPA1), but not TRPV1. researchgate.net However, the role of TRPV1 in this compound's effects remains an area of study, with some suggestions that magnesium, through TRPV1 activation, might reduce this compound's antihyperalgesic effect. frontiersin.org
Enantiomeric Contributions to this compound's Pharmacological Profile
Distinct Pharmacological Activities of (-)-Tramadol (B15223) Enantiomer
While both enantiomers contribute to the analgesic activity, they do so through different primary mechanisms. drugbank.compharmgkb.orggazimedj.com The (-)-tramadol enantiomer is primarily responsible for inhibiting the reuptake of norepinephrine. drugbank.compharmgkb.orggazimedj.comwikipedia.orgnih.gov This action enhances noradrenergic signaling, which plays a role in modulating pain transmission. drugbank.compatsnap.compharmgkb.org
Research indicates that the (-)-enantiomer has a higher affinity for the norepinephrine transporter compared to the serotonin transporter. nih.govnih.gov
Synergistic and Complementary Interactions of this compound Enantiomers on Receptor Systems
The analgesic efficacy of racemic this compound is a result of the complementary and synergistic interactions between its two enantiomers and their active metabolite, M1. drugbank.compharmgkb.orgnih.govnih.govnih.gov The distinct actions of (+)-tramadol and (-)-tramadol on different pain pathways converge to produce a more robust analgesic effect than either enantiomer alone might provide. drugbank.compharmgkb.orgnih.govnih.gov
The (+)-tramadol enantiomer is predominantly active as an opiate agonist, exhibiting a higher affinity for the mu-opioid receptor than the (-)-enantiomer. gazimedj.comwikipedia.orgnih.gov It is also the more potent inhibitor of serotonin reuptake. gazimedj.comnih.govnih.gov Conversely, the (-)-tramadol enantiomer is a more potent inhibitor of norepinephrine reuptake. gazimedj.comnih.govnih.gov
The interaction between the opioid activity (primarily mediated by (+)-tramadol and its metabolite M1) and the monoaminergic reuptake inhibition (mediated by both enantiomers, with (+)-tramadol favoring serotonin and (-)-tramadol favoring norepinephrine) leads to a synergistic antinociceptive effect. drugbank.compharmgkb.orgnih.govnih.gov Studies have demonstrated that racemic this compound is significantly more potent in producing antinociception than the theoretical additive effect of the individual enantiomers. nih.gov
This complementary and synergistic interaction on therapeutic endpoints like analgesia appears to be a key feature of this compound's clinical profile. nih.govtandfonline.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 33741 |
| O-desmethylthis compound | 112585 |
| (+)-Tramadol | 654385 |
| (-)-Tramadol | 654386 |
| Norepinephrine | 439 |
| Serotonin | 5202 |
Detailed Research Findings: Receptor Binding Affinities (Ki values)
| Compound | Site | Ki (nM) |
| (+)-Tramadol | μ-opioid receptor | 1330 |
| (-)-Tramadol | μ-opioid receptor | 24800 |
| (+)-Tramadol | Serotonin uptake | 530 |
| (-)-Tramadol | Norepinephrine uptake | 430 |
| O-desmethylthis compound (M1) | μ-opioid receptor | 3.4 |
Note: Lower Ki values indicate higher binding affinity. pharmgkb.orgwikipedia.org
Pharmacokinetic Research of Tramadol and Its Metabolites
Absorption and Distribution Dynamics in Biological Systems
Following administration, racemic tramadol (B15222) is rapidly and extensively absorbed fda.govnih.gov. The absolute bioavailability after a 100 mg oral dose is approximately 75% fda.govnih.gov. This bioavailability is influenced by first-pass metabolism in the liver drugbank.comfda.gov. Peak plasma concentrations of this compound are typically observed around two hours post-administration drugbank.comfda.govnih.gov.
This compound is characterized by relatively low plasma protein binding and extensive tissue distribution nih.govnih.govsid.ir.
Tissue Distribution Profiles of this compound and Metabolites
This compound exhibits high tissue affinity, indicated by a large volume of distribution drugbank.comsid.ir. The volume of distribution is reported to be in the range of 2.6-2.9 L/kg in humans drugbank.comfda.govnih.gov. Studies have shown that this compound crosses the blood-brain barrier, with peak brain concentrations occurring relatively quickly after administration drugbank.com. It also crosses the placental barrier drugbank.com. While many studies focus on plasma and urine concentrations, research has also investigated this compound and metabolite levels in various tissues in animal models, including brain, eyes, muscle, gills, heart, liver, and gut, highlighting species-specific differences in distribution and elimination rates spandidos-publications.comspandidos-publications.com. For instance, in zebrafish, this compound and its metabolites were rapidly eliminated from heart and brain tissue, while elimination was slower in tissues like eyes, muscle, and gills spandidos-publications.com.
Plasma Protein Binding Characteristics of this compound
The binding of this compound to human plasma proteins is approximately 20% drugbank.comnih.govwikipedia.orgfda.govnih.govnih.govsid.ir. This binding appears to be independent of concentrations up to 10 µg/mL, with saturation occurring only at concentrations outside the clinically relevant range drugbank.comfda.gov. The low plasma protein binding means that a significant portion of the circulating this compound is unbound and thus available for distribution to tissues and interaction with receptors wikipedia.org.
Here is a summary of key absorption and distribution parameters:
| Parameter | Value (Human) | Source(s) |
| Absolute Bioavailability (Oral) | ~75% | fda.govnih.gov |
| Peak Plasma Concentration (Tmax) | ~2 hours | drugbank.comfda.govnih.gov |
| Volume of Distribution | 2.6-2.9 L/kg | drugbank.comfda.govnih.goveuropeanreview.org |
| Plasma Protein Binding | ~20% | drugbank.comnih.govwikipedia.orgfda.govnih.govnih.govsid.ir |
Biotransformation Pathways and Metabolite Characterization
This compound undergoes extensive metabolism, primarily in the liver drugbank.comfda.gov. At least 23 metabolites have been identified drugbank.com. The major metabolic pathways involve N- and O-demethylation and conjugation drugbank.comnih.govfda.gov.
Cytochrome P450 (CYP) Enzyme Mediated Metabolism
Cytochrome P450 enzymes play a significant role in the primary metabolism of this compound europeanreview.org. Multiple CYP isoforms are involved in the formation of its main metabolites nih.gov.
CYP2D6 Catalyzed O-Demethylation to O-Desmethyl-Tramadol (M1)
The O-demethylation of this compound to form O-desmethyl-tramadol (M1) is primarily catalyzed by the polymorphic enzyme CYP2D6 drugbank.comnih.govnih.govnih.govapamt.orgtaylorandfrancis.combrieflands.comnih.govcore.ac.uknih.gov. M1 is considered the main active metabolite and has a significantly higher affinity for the µ-opioid receptor than the parent drug nih.govnih.govtaylorandfrancis.com. Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the central role of CYP2D6 in M1 formation nih.gov. The formation of M1 is subject to inhibition, which can affect the therapeutic response fda.gov. Genetic polymorphisms in the CYP2D6 gene lead to variations in enzyme activity, influencing the rate of M1 formation and contributing to inter-individual variability in this compound's pharmacokinetic properties and analgesic effect drugbank.comnih.govnih.govtaylorandfrancis.combrieflands.comcore.ac.ukdrugbank.com.
CYP3A4 and CYP2B6 Catalyzed N-Demethylation to N-Desmethyl-Tramadol (M2)
N-demethylation of this compound leads to the formation of N-desmethyl-tramadol (M2) drugbank.comnih.govnih.govapamt.orgbrieflands.comnih.govcore.ac.uk. This metabolic pathway is catalyzed by CYP3A4 and CYP2B6 drugbank.comnih.govnih.govbrieflands.comnih.govcore.ac.uk. M2 is generally considered to have significantly lower opioid agonist activity compared to M1 nih.govnih.gov. Research using human liver microsomes has identified both CYP2B6 and CYP3A4 as catalysts for M2 formation nih.gov. Inhibition studies have further supported the involvement of CYP3A4 in this pathway nih.gov.
The primary metabolic pathways mediated by CYP enzymes are summarized below:
| Metabolic Pathway | Metabolite | Primary Enzyme(s) Involved | Source(s) |
| O-Demethylation | O-Desmethyl-Tramadol (M1) | CYP2D6 | drugbank.comnih.govnih.govnih.govapamt.orgtaylorandfrancis.combrieflands.comnih.govcore.ac.uknih.gov |
| N-Demethylation | N-Desmethyl-Tramadol (M2) | CYP3A4, CYP2B6 | drugbank.comnih.govnih.govapamt.orgbrieflands.comnih.govcore.ac.uk |
Further metabolism of M1 and M2, as well as the formation of other minor metabolites like N,N-didesmethyl-tramadol (M3) and N,O-didesmethyl-tramadol (M5), also occurs through various enzymatic processes, including conjugation reactions drugbank.comnih.govfda.govnih.govbrieflands.com.
Conjugation Reactions (Glucuronidation and Sulfation)
Conjugation reactions, primarily glucuronidation and sulfation, represent significant metabolic pathways for this compound and its metabolites in the liver fda.govnih.govpharmgkb.orgnih.govdroracle.aiajmc.com. These Phase II metabolic processes generally increase the water solubility of compounds, facilitating their excretion. O-desmethylthis compound (M1), the principal active metabolite, undergoes inactivation through glucuronidation pharmgkb.org. This conjugation is catalyzed predominantly by UDP-glucuronosyltransferases (UGTs), with UGT2B7 and UGT1A8 identified as key enzymes involved in the glucuronidation of O-desmethylthis compound pharmgkb.org. Both the parent drug and its metabolites are subject to these conjugation reactions fda.govnih.govdroracle.aiajmc.com.
Identification and Characterization of Other this compound Metabolites (e.g., N,O-didesmethylthis compound/M5)
This compound is metabolized through several pathways, including O- and N-demethylation, leading to the formation of various metabolites pharmgkb.orgnih.govnih.govsid.irspandidos-publications.com. The primary metabolites are O-desmethylthis compound (M1) and N-desmethylthis compound (M2) pharmgkb.orgnih.govsid.irspandidos-publications.com. Further metabolism can produce secondary metabolites, including N,N-didesmethylthis compound (M3), N,N,O-tridesmethylthis compound (M4), and N,O-didesmethylthis compound (M5) pharmgkb.orgnih.govsid.irspandidos-publications.com.
N,O-didesmethylthis compound, also known as metabolite M5, is specifically identified as one of the active metabolites of this compound, although its potency as a mu-opioid receptor agonist is considerably lower than that of O-desmethylthis compound (M1) wikipedia.org. Unlike M1, M5 is many times less potent than M1 but still exhibits greater potency as a mu opioid receptor agonist than the parent drug, this compound wikipedia.org. Other metabolites like N-desmethylthis compound (M2), N,N-didesmethylthis compound (M3), and N,N,O-tridesmethylthis compound (M4) are reported to be largely or entirely without opioid activity wikipedia.org.
Research using techniques such as LC-HRMS/MS has facilitated the identification and characterization of these metabolites in biological samples like urine and plasma nih.gov.
Elimination and Excretion Mechanisms
The elimination of this compound and its metabolites occurs predominantly through metabolism in the liver, followed by excretion, primarily via the kidneys fda.govnih.govpharmgkb.orgnih.govdroracle.aidrugbank.commedsafe.govt.nzfda.gov. Approximately 90% of the administered dose is eliminated through metabolism and subsequent renal excretion, with the remaining 10% excreted in feces drugbank.com.
Following oral administration, around 30% of the dose is excreted unchanged in the urine fda.govnih.govdrugbank.comfda.gov. A larger proportion, approximately 60% of the dose, is excreted in the urine as metabolites fda.govnih.govdrugbank.comfda.gov. The remaining fraction is accounted for by unidentified or unextractable metabolites fda.govnih.gov.
Renal Excretion of this compound and Its Metabolites
Renal excretion is the primary route for the elimination of this compound and its metabolites fda.govnih.govpharmgkb.orgnih.govdroracle.aidrugbank.commedsafe.govt.nzfda.gov. The cumulative renal excretion of this compound and its metabolites accounts for approximately 95% of the administered dose medsafe.govt.nz.
Impaired renal function significantly impacts the elimination of this compound and its active metabolite, M1, resulting in a decreased rate and extent of excretion fda.govnih.govdroracle.aimedsafe.govt.nzfda.gov. In individuals with creatinine (B1669602) clearances below 30 mL/min, the excretion of both this compound and M1 is reduced fda.govnih.govdroracle.aifda.gov. Studies indicate that only a small percentage (less than 7%) of the administered dose of this compound and M1 is removed during a 4-hour dialysis period fda.govfda.gov.
Biliary Excretion Pathways
While renal excretion is the primary route of elimination, biliary excretion is considered to be of minor importance or negligible for this compound and its metabolites sid.irmedsafe.govt.nz.
Pharmacogenetic Influences on this compound Pharmacokinetics
Genetic variations, particularly polymorphisms in cytochrome P450 enzymes, play a significant role in influencing this compound pharmacokinetics and the formation of its metabolites nih.gov.
Impact of CYP2D6 Genetic Polymorphism on this compound Metabolism and Metabolite Ratios
The cytochrome P450 2D6 (CYP2D6) enzyme is a key player in this compound metabolism, being primarily responsible for the O-demethylation of this compound to the pharmacologically active metabolite, O-desmethylthis compound (M1) fda.govnih.govpharmgkb.orgnih.govmedsafe.govt.nzwikipedia.orgwikidoc.orgg-standaard.nlwikipedia.orgnih.govjscimedcentral.com. The activity of CYP2D6 is subject to considerable interindividual variability due to genetic polymorphisms nih.govnih.govdickyricky.com.
Individuals can be classified into different CYP2D6 metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs) g-standaard.nlnih.gov.
Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 enzyme activity exhibit decreased formation of the active M1 metabolite and increased exposure to the parent drug, this compound nih.govdrugbank.comwikipedia.orgwikidoc.orgg-standaard.nlnih.govdickyricky.compharmgkb.orgdiva-portal.org. This altered metabolic profile can lead to a reduced analgesic effect from this compound drugbank.comwikidoc.orgg-standaard.nlnih.govdickyricky.com. Studies have shown significantly lower concentrations and AUCs of O-desmethylthis compound enantiomers in PMs compared to EMs and IMs dickyricky.compharmgkb.orgdiva-portal.org. The O-desmethylthis compound/tramadol metabolic ratio is notably decreased in PMs g-standaard.nl.
Intermediate Metabolizers (IMs): These individuals have decreased CYP2D6 enzyme activity compared to EMs g-standaard.nlnih.gov. Similar to PMs, they may experience reduced effectiveness of this compound therapy, and the O-desmethylthis compound/tramadol ratio is decreased g-standaard.nl.
Extensive Metabolizers (EMs): This is the most common phenotype, characterized by normal CYP2D6 activity g-standaard.nl. EMs efficiently convert this compound to M1.
Ultra-Rapid Metabolizers (UMs): Individuals with increased CYP2D6 activity due to gene duplications or multiplications drugbank.comg-standaard.nlnih.gov. UMs convert this compound to M1 more rapidly and completely, resulting in higher than expected M1 concentrations drugbank.comnih.gov. The urinary metabolic ratio of O-desmethylthis compound/tramadol can be significantly increased in UMs g-standaard.nl.
The impact of CYP2D6 genotype on this compound metabolism and metabolite ratios is evident in pharmacokinetic studies. For example, studies analyzing the area under the concentration-time curves (AUCs) of O-desmethylthis compound enantiomers have shown significant differences across CYP2D6 genotypes. dickyricky.compharmgkb.orgdiva-portal.org.
| CYP2D6 Phenotype | (+)-O-desmethylthis compound AUC (ngh/mL) Median (1st/3rd Quartile) | (-)-O-desmethylthis compound AUC (ngh/mL) Median (1st/3rd Quartile) |
| Poor Metabolizers | 0 (0 / 11.4) dickyricky.com | 44.3 (28.9 / 55.3) dickyricky.com |
| Intermediate Metabolizers | 38.6 (15.9 / 75.3) dickyricky.com | 83.2 (51.0 / 136.7) dickyricky.com |
| Extensive Metabolizers | 66.5 (17.1 / 118.4) dickyricky.com | 176.3 (97.2 / 272.4) dickyricky.com |
| Ultra-Rapid Metabolizers | 149.7 (35.4 / 235.4) dickyricky.com | 412.5 (286.3 / 554.5) dickyricky.com |
Note: Data extracted from a study on concentrations of this compound and O-desmethylthis compound enantiomers in different CYP2D6 genotypes dickyricky.com. AUC values are approximate medians and quartiles.
Influence of Other Metabolic Enzyme Polymorphisms (e.g., CYP2B6, CYP3A4) on this compound Disposition
While CYP2D6 is the primary enzyme responsible for the O-demethylation of this compound to the highly active metabolite M1, other CYP enzymes, specifically CYP2B6 and CYP3A4, play a significant role in the N-demethylation of this compound to N-desmethylthis compound (M2) pharmgkb.orgdrugbank.comnih.gov. M2 is generally considered to be pharmacologically inactive peerj.com.
CYP3A4 is also involved in the N-demethylation of this compound pharmgkb.orgdrugbank.com. While CYP3A4 is a major drug-metabolizing enzyme, the clinical relevance of its polymorphisms on this compound disposition appears to be less pronounced compared to CYP2D6. Some studies have not found a significant correlation between CYP3A4 polymorphisms and this compound pharmacokinetics uam.esnih.gov. However, it is important to note that the interplay between multiple metabolic pathways and the potential for drug-drug interactions involving CYP3A4 can still indirectly influence this compound disposition peerj.com.
Data regarding the specific impact of CYP2B6 and CYP3A4 polymorphisms on this compound pharmacokinetics often involves the measurement of plasma concentrations of this compound and its metabolites and the calculation of pharmacokinetic parameters such as AUC (Area Under the Curve) and clearance.
| Enzyme | Metabolic Pathway | Metabolite Formed | Pharmacological Activity | Influencing Polymorphisms (Examples) | Observed Impact on this compound Pharmacokinetics (Based on Limited Data) |
| CYP2B6 | N-demethylation | N-desmethylthis compound (M2) | Inactive | G516T (rs3745274) nih.gov | T/T genotype associated with higher this compound plasma levels uam.esnih.gov |
| CYP3A4 | N-demethylation (also O-demethylation to a lesser extent nih.gov) | N-desmethylthis compound (M2) | Inactive | Various polymorphisms | Less clear or no significant association in some studies uam.esnih.gov |
Role of Drug Transporter Gene Variations (e.g., ABCB1) on this compound Pharmacokinetics
Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of many drugs, including opioids. The ATP-binding cassette subfamily B member 1 (ABCB1) gene, encoding for P-glycoprotein (P-gp), is an efflux transporter located in various tissues, including the intestine, liver, kidney, and at the blood-brain barrier core.ac.uk. P-gp can influence the bioavailability, distribution, and elimination of its substrates.
Variations in the ABCB1 gene, such as single nucleotide polymorphisms (SNPs), have been investigated for their potential impact on this compound pharmacokinetics. The functional variant rs1045642 (3435C>T) in ABCB1 has been associated with this compound pharmacokinetics in some studies core.ac.ukpharmgkb.org. For instance, individuals carrying the 3435TT genotype have shown increased Cmax values of this compound core.ac.uk. Another study indicated that the A allele of rs1045642 was associated with increased concentrations of this compound in healthy individuals, with a trend towards increasing Cmax and AUC values as the number of A alleles increased pharmgkb.org. This trend was reported to be more pronounced in CYP2D6 poor metabolizers pharmgkb.org.
However, the role of ABCB1 in this compound transport is not definitively established across all studies. An in-vitro study using Caco-2 cells did not find evidence that ABCB1 transported this compound or its metabolites core.ac.uk. Despite this, clinical studies suggest that ABCB1 polymorphisms may influence this compound exposure core.ac.ukpharmgkb.org.
Other ABCB1 polymorphisms, such as rs1128503 and rs2032582, have also been investigated in relation to this compound treatment outcomes, although their direct impact on pharmacokinetics needs further clarification researchgate.net.
The influence of ABCB1 polymorphisms on this compound pharmacokinetics is an area of ongoing research. While some studies suggest an association between certain ABCB1 variants and altered this compound exposure, the precise mechanisms and clinical significance require further investigation.
| Gene | Transporter | Location | Investigated Polymorphisms (Examples) | Observed Impact on this compound Pharmacokinetics (Based on Limited Data) |
| ABCB1 | P-glycoprotein | Intestine, liver, kidney, blood-brain barrier core.ac.uk | rs1045642 (3435C>T) core.ac.ukpharmgkb.org | TT genotype associated with increased this compound Cmax core.ac.uk; A allele associated with increased this compound concentrations pharmgkb.org |
| rs1128503, rs2032582 researchgate.net | Association with treatment outcomes reported, direct PK impact less clear researchgate.net |
Pharmacodynamic Research and Translational Implications of Tramadol
Antinociceptive Efficacy and Mechanisms
The analgesic effects of tramadol (B15222) are mediated through a complex interaction with pain inhibitory pathways at both the spinal and supraspinal levels. drugbank.comacademicmed.org
Investigation of Spinal and Supraspinal Pain Inhibitory Pathways Modulated by this compound
This compound exerts its antinociceptive effects by influencing descending pain inhibitory pathways that originate in the brainstem and project to the spinal cord. At the supraspinal level, this compound and its primary active metabolite, O-desmethylthis compound (M1), activate μ-opioid receptors in crucial areas such as the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). nih.govnih.govplos.orggavinpublishers.com This activation contributes to the descending inhibition of pain signals. At the spinal level, this compound's action involves the inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the dorsal horn. drugbank.comacademicmed.orgfda.govcabidigitallibrary.org This leads to increased concentrations of these monoamines in the synaptic cleft, enhancing the activity of descending inhibitory pathways that modulate nociceptive transmission. academicmed.orgplos.org Studies using intrathecal administration of antagonists have highlighted the significant role of serotonergic systems at the spinal level in mediating this compound's effects. nih.govjbclinpharm.org
Dose-Dependent Antinociceptive Responses in Preclinical Models
Preclinical research utilizing various animal models of pain, including acute and chronic models, consistently demonstrates dose-dependent antinociceptive responses to this compound administration. nih.govresearchgate.netjournalagent.comnih.gov For instance, studies in mice using assays like the tail-flick and hot-plate tests have shown that increasing doses of this compound result in a greater antinociceptive effect. nih.govjournalagent.com The time to reach peak analgesic effect can be influenced by the administered dose, with higher doses sometimes correlating with a longer time to peak effect. academicmed.org However, the magnitude and reliability of this compound's antinociceptive effect can vary across species and even breeds due to differences in metabolism, particularly the conversion of this compound to the more potent M1 metabolite. nih.gov
Differential Contributions of Opioidergic, Noradrenergic, and Serotonergic Systems to this compound's Antinociception
The antinociceptive profile of this compound is a result of the combined contributions of its opioidergic and monoaminergic actions. The opioidergic component, primarily mediated by M1's high affinity for μ-opioid receptors, is considered a significant contributor to analgesia. drugbank.comfda.govmims.com This component is particularly prominent at the supraspinal level. nih.govjbclinpharm.org
Non-Analgesic Central Nervous System Effects
Beyond its established role in pain management, this compound's influence on monoaminergic systems has led to investigations into its potential non-analgesic effects on the central nervous system, particularly concerning mood and anxiety. drugbank.comrehabsuk.comoup.comsmw.chmdpi.com
Research into the Antidepressant Effects of this compound and Underlying Neurobiological Substrates
This compound's inhibition of serotonin and norepinephrine reuptake aligns it pharmacologically with antidepressant medications classified as SNRIs. wikipedia.orgdrugbank.comrehabsuk.comoup.comsmw.ch This mechanism is believed to contribute to potential antidepressant effects by increasing the availability of these neurotransmitters in brain regions critical for mood regulation, including the limbic system and hippocampus. gavinpublishers.comsmw.chmdpi.comnih.gov Preclinical studies using microdialysis in rats have demonstrated that this compound increases extracellular levels of serotonin and noradrenaline in the ventral hippocampus, with effects comparable to those of established dual reuptake inhibitors at analgesic doses. mdpi.com Positron emission tomography studies in nonhuman primates have provided further support by showing dose-dependent occupancy of both serotonin and norepinephrine transporters following this compound administration, suggesting a direct neurobiological basis for its potential impact on mood. oup.com Research also indicates that this compound's effects on other receptors, such as 5-HT₂ receptors, may play a role in its potential antidepressant properties. wikipedia.orgmdpi.com
Effects of this compound on Sleep Architecture and Quantitative Electroencephalogram (qEEG) Parameters
Research into the effects of this compound on sleep architecture and quantitative electroencephalogram (qEEG) parameters indicates that this centrally acting opioid analgesic can influence sleep patterns, with observed effects appearing to be dose-dependent. Studies, including those utilizing polysomnography in healthy volunteers and EEG-equipped rodent models, have provided insights into these alterations.
A notable effect of this compound is its impact on Rapid Eye Movement (REM) sleep. Research in rats has shown that this compound dose-dependently reduces the duration of REM sleep, decreases the number of REM episodes, and increases REM sleep latency. nih.govresearchgate.netnih.gov Similar findings have been reported in human studies, where a single dose of 100 mg of this compound significantly decreased the duration of paradoxical (REM) sleep, while a 50 mg dose did not show this significant effect on REM sleep duration. researchgate.netnih.gov This suggests a dose-dependent suppression of REM sleep by this compound.
In addition to REM sleep, this compound also affects other sleep stages. Studies in healthy volunteers have indicated that both 50 mg and 100 mg doses of this compound significantly increased the duration of stage 2 sleep (light sleep) and significantly decreased the duration of slow-wave sleep (stage 4, or deep sleep). researchgate.netnih.gov This shift towards lighter sleep stages and a reduction in deeper, more restorative sleep stages appears to be a characteristic effect of this compound on sleep architecture. californiaprimerecovery.comanrclinic.com
The effects of this compound on sleep are not limited to the night of administration. One study reported that with a 100 mg dose, sleep was disturbed not only on the night of drug application but also on the subsequent night, with changes observed in the duration of stage 2 and stage 4 sleep compared to the predrug baseline. researchgate.netnih.gov
Quantitative electroencephalogram (qEEG) analysis provides further detail on the neurophysiological effects of this compound during sleep and wakefulness. In rat models, this compound has been shown to modulate EEG power in a sleep-wake stage-dependent manner. During non-REM sleep, this compound at doses of 15 and 45 mg/kg increased delta power and decreased alpha power. nih.govresearchgate.netnih.gov Delta oscillations are typically associated with NREM sleep. nih.gov All tested doses (5, 15, and 45 mg/kg) increased gamma power during non-REM sleep. nih.govresearchgate.netnih.gov During wakefulness, this compound did not show an effect on alpha power at any of the tested doses in rats, although it slightly decreased gamma power during wakefulness while elevating it during NREM sleep. nih.gov The increase in delta activity during NREM sleep observed with this compound could potentially be beneficial, particularly in patient populations exhibiting decreased delta sleep ratios. nih.gov
The observed effects of this compound on sleep architecture, particularly the reduction in REM sleep and the increase in light sleep stages, align with findings seen with other medications that influence monoaminergic systems, such as some antidepressants. nih.gov However, some research suggests that the effects of this compound on sleep, such as the shift towards lighter sleep stages, may be more related to its opioid properties rather than its monoamine reuptake inhibition. researchgate.net
The following table summarizes some of the key findings regarding this compound's effects on sleep architecture and qEEG parameters based on the research discussed:
| Parameter | Observed Effect of this compound | Study Type (Example) |
| REM Sleep Duration | Dose-dependent reduction | Human, Rat nih.govresearchgate.netnih.govresearchgate.netnih.gov |
| REM Sleep Episodes | Reduced number | Rat nih.govresearchgate.net |
| REM Sleep Latency | Increased | Rat nih.govresearchgate.netnih.gov |
| Stage 2 Sleep Duration | Increased | Human researchgate.netnih.gov |
| Slow-Wave Sleep (Stage 4) | Decreased duration | Human researchgate.netnih.gov |
| NREM Delta Power | Increased (at higher doses) | Rat nih.govresearchgate.netnih.gov |
| NREM Alpha Power | Decreased (at higher doses) | Rat nih.govresearchgate.netnih.gov |
| NREM Gamma Power | Increased (all tested doses) | Rat nih.govresearchgate.netnih.gov |
| Wakefulness Alpha Power | No effect observed (in rats) | Rat nih.gov |
| Wakefulness Gamma Power | Slightly decreased acutely, elevated during NREM sleep (in rats) | Rat nih.gov |
Neurobiological and Neurotoxicological Research of Tramadol
Impact on Central Nervous System Structures and Cellular Function
Tramadol (B15222), a synthetic opioid analgesic, exerts significant effects on the central nervous system (CNS). nih.gov Extensive research has indicated that its use can lead to considerable, and in some cases irreversible, harm to various brain regions. nih.govkmu.ac.ir The mechanisms underlying these impacts are multifaceted, involving alterations in cellular structure, function, and signaling pathways. nih.govkmu.ac.ir Studies have documented a range of neurotoxic effects, including neuronal degeneration, changes in brain chemistry, and impairments in cognitive function. nih.govnih.gov
The hippocampal formation, a critical brain region for learning, memory, and spatial navigation, is particularly vulnerable to the effects of this compound. nih.govkmu.ac.irnih.gov Research has consistently demonstrated that this compound administration can impair cognitive functions associated with this structure. researchgate.net Animal studies have shown that exposure to this compound leads to impaired spatial memory and learning, as evidenced by performance in tasks such as the Morris Water Maze. researchgate.netindexcopernicus.comjecajournal.com In these studies, this compound-treated subjects took longer and covered more distance to locate escape platforms, and spent less time in the target quadrant during probe tests, indicating deficits in spatial learning and memory. researchgate.netjecajournal.com
Histopathological examinations of the hippocampus following this compound exposure reveal significant neuronal damage. researchgate.netnih.gov Observed changes include cellular atrophy, pyknotic nuclei (a sign of irreversible cell condensation), the presence of dark neurons, vacuolations, and neuronal degeneration. researchgate.netjecajournal.comnih.gov These structural alterations are believed to contribute to the observed functional deficits in memory and learning. nih.gov Furthermore, this compound has been shown to induce a significant decrease in the total count of neural cells and the volume of various brain regions, including the hippocampus. nih.govkmu.ac.ir The compound's impact on the hippocampus is also linked to the induction of neuronal apoptosis, a form of programmed cell death. nih.govnih.govmdpi.com
| Study Focus | Key Findings | Observed Effects | References |
|---|---|---|---|
| Spatial Memory | Impaired performance in Morris water maze test in rats. | Increased time and distance to find platform; less time in target quadrant. | researchgate.netindexcopernicus.comjecajournal.com |
| Histopathology | Evidence of neuronal degenerative changes. | Pyknotic nuclei, dark neurons, vacuolations, cellular atrophy, necrosis. | researchgate.netjecajournal.comnih.gov |
| Cellular Level | Induction of programmed cell death. | Increased number of apoptotic cells. | nih.govnih.govmdpi.com |
| Gene Expression | Alterations in genes related to neurotransmission. | Significant upregulation of 5-HT1A and 5-HT7 serotonin (B10506) receptor genes. | nih.govmdpi.com |
The neurotoxic effects of this compound extend beyond the hippocampus to other critical cortical and subcortical areas, including the cerebrum, cerebellum, amygdala, and prefrontal cortex. nih.govkmu.ac.irresearchgate.net Chronic administration has been associated with neuronal damage and degeneration in these regions. nih.govresearchgate.net
In the cerebrum , particularly the cerebral cortex, studies have noted deleterious histopathological alterations. nih.govindexcopernicus.com Chronic this compound exposure in animal models has been shown to induce significant oxidative damage, inflammation, and apoptosis in the cerebrum. nih.gov Research on the motor cerebral cortex has revealed degenerative changes in neurons and glial cells. sci-rep.com
The cerebellum , which is crucial for motor control, is also susceptible to this compound-induced neurotoxicity. nih.gov Histological studies have identified signs of atrophy, loss of structural integrity, and disorganization of Purkinje cells, which are vital for cerebellar function. nih.gov These findings suggest that this compound exposure can compromise the cerebellum's defense mechanisms against oxidative damage. nih.gov
The prefrontal cortex (mPFC) , a key area for executive functions and cognition, undergoes structural and functional changes with chronic this compound exposure. nih.govresearchgate.net Research indicates that this compound can provoke atrophy, neuronal death, microgliosis, and astrogliosis in this region. nih.gov These changes are associated with behavioral disturbances and cognitive impairment. nih.gov While acute administration may not significantly affect neural activity in the mPFC, chronic use is linked to functional and structural alterations. nih.gov
This compound's mechanism of action involves not only its activity at μ-opioid receptors but also its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.govrug.nl This dual action leads to significant changes in noradrenergic and serotonergic systems, particularly with chronic exposure. nih.gov
Serotonin (5-HT): Chronic this compound use significantly alters serotonin levels. indexcopernicus.com Initially, this compound's inhibition of serotonin reuptake increases synaptic serotonin, which can lead to an overstimulation of postsynaptic receptors and contribute to neurotoxicity. researchgate.net Studies in rats have shown that this compound abuse can cause elevated serotonin levels in the cerebral cortex and hippocampus. indexcopernicus.com However, after withdrawal from the drug, a marked depletion of 5-HT was observed. indexcopernicus.com This dysregulation of the serotonergic system is a key aspect of this compound's neurobiological impact.
Norepinephrine (NE): The (-)-enantiomer of this compound has a higher affinity for the norepinephrine transporter, inhibiting its reuptake. rug.nl This interaction with the noradrenergic system is distinct from that of typical opioid receptor agonists. rug.nl
Dopamine (B1211576) (DA): this compound also influences the dopaminergic system. rug.nl Research indicates that this compound enhances dopamine turnover and release in specific brain areas, an effect mediated through an opioid mechanism. rug.nl Repeated administration of this compound has been shown to enhance d-amphetamine-induced locomotor hyperactivity and lead to an up-regulation of dopamine D2 and D3 receptors in the nucleus accumbens, effects that resemble those of conventional antidepressants. researchgate.net Long-term use has been shown to interfere with dopamine synthesis and release. nih.goveurekaselect.com
Cellular and Molecular Mechanisms of this compound-Induced Neurotoxicity
The neurotoxicity of this compound is underpinned by several cellular and molecular mechanisms that lead to neuronal damage and death. nih.gov Key processes identified in research include the induction of apoptosis and the generation of oxidative stress. nih.govresearchgate.net
A significant body of evidence points to apoptosis, or programmed cell death, as a primary mechanism of this compound-induced neurotoxicity. nih.govnih.gov Chronic exposure to this compound has been shown to provoke apoptosis and neuronal degeneration in various brain regions, including the prefrontal cortex, hippocampus, and cerebrum. nih.govnih.govnih.gov
The apoptotic process is triggered through the activation of specific signaling pathways. nih.govdntb.gov.ua Studies have demonstrated an increase in the expression of apoptotic markers such as Caspase-3 and Caspase-8. nih.govindexcopernicus.commdpi.com Caspase-3 is a key executioner caspase in the apoptotic pathway, and its increased expression and activity are indicative of ongoing cell death. indexcopernicus.commdpi.com
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role. nih.govnih.gov this compound administration has been found to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis. nih.gov The activation of these apoptotic pathways ultimately leads to the neuronal degeneration and cell loss observed in histological studies. nih.govsci-rep.com
Oxidative stress is a critical factor in the cellular and molecular mechanisms of this compound-induced neurotoxicity. sci-rep.comresearchgate.net Chronic exposure to this compound disrupts the balance between oxidants and antioxidants in the central nervous system, leading to neuronal injury. nih.govmdpi.com
The process begins with the excessive production of Reactive Oxygen Species (ROS), such as superoxide (B77818) and hydroxyl radicals. researchgate.netmdpi.com This overproduction of ROS leads to significant cellular damage through lipid peroxidation, where free radicals attack lipids in cell membranes, causing a loss of integrity. nih.govresearchgate.net A key marker of this process, malondialdehyde (MDA), is consistently found to be elevated in the brain tissue of this compound-treated subjects. nih.govindexcopernicus.comsci-rep.com
Concurrently, this compound exposure leads to a depletion of the cell's natural antioxidant defense systems. researchgate.net Studies have reported a significant reduction in the levels and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), as well as a decrease in the content of glutathione (B108866) (GSH), a vital intracellular antioxidant. nih.govsci-rep.com This compromised antioxidant capacity makes neurons more vulnerable to ROS-induced damage. nih.gov The resulting oxidative stress contributes directly to neuronal apoptosis and structural damage, creating a vicious cycle that perpetuates neurodegeneration. nih.govsci-rep.comresearchgate.net
| Marker | Type | Effect of this compound Exposure | References |
|---|---|---|---|
| Malondialdehyde (MDA) | Marker of Lipid Peroxidation | Significantly increased | nih.govindexcopernicus.comsci-rep.com |
| Reactive Oxygen Species (ROS) | Free Radicals | Excessive production | nih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Activity and levels reduced | nih.govsci-rep.com |
| Catalase (CAT) | Antioxidant Enzyme | Activity and levels reduced | indexcopernicus.comsci-rep.com |
| Glutathione (GSH) | Antioxidant | Content decreased | nih.govnih.govresearchgate.net |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Marker of Oxidative DNA Damage | Significantly elevated | nih.gov |
Neuroinflammation and Microglial/Astrocytic Activation
This compound administration has been shown to induce neuroinflammatory responses within the central nervous system, characterized by the activation of microglia and astrocytes. researchgate.netnih.gov In vivo studies have demonstrated that this compound can trigger microgliosis and astrogliosis in various brain regions, including the hippocampus. researchgate.netnih.gov This activation is associated with an increased expression of inflammatory markers. For instance, research in animal models has shown that this compound administration leads to the upregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov
The activation of glial cells, such as astrocytes and microglia, is a key feature of the neuroinflammatory process. This activation involves changes in gene expression that lead to morphological and functional alterations, primarily the synthesis and release of pro-inflammatory mediators. researchgate.net Studies have indicated that this compound can increase the immunoreactivity of astrocytes to glial fibrillary acidic protein (GFAP) and microglia to CD68, confirming astrogliosis and microgliosis. nih.gov This neuroinflammatory response may contribute to the neurotoxic effects of this compound by promoting neuronal apoptosis and interrupting synaptic function. researchgate.netnih.gov The activation of microglia can be initiated by various stimuli, leading to the activation of downstream pathways that promote the expression of inflammatory molecules. researchgate.net
Table 1: Effects of this compound on Neuroinflammatory Markers
| Marker | Effect | Brain Region | Study Type |
|---|---|---|---|
| Microglia Activation | Increased | Hippocampus, Striatum | In vivo (Animal) |
| Astrocyte Activation | Increased | Hippocampus | In vivo (Animal) |
| Interleukin-1β (IL-1β) | Increased | Hippocampus | In vivo (Animal) |
| Tumor Necrosis Factor-α (TNF-α) | Increased | Hippocampus | In vivo (Animal) |
| Caspase 3 | Increased | PC12 cell lines | In vitro |
| Caspase 8 | Increased | PC12 cell lines | In vitro |
Autophagy Pathway Modulation
Research indicates that this compound can modulate the autophagy pathway in neuronal cells. celljournal.orgnih.govscilit.com Autophagy is a cellular process responsible for the degradation and recycling of cellular components. In vitro studies using PC12 cells have shown that exposure to this compound leads to an increased expression of autophagy-related genes. nih.gov
Further in vivo research has demonstrated that this compound administration can activate autophagy in the hippocampus. scilit.com This activation is evidenced by increased levels of key autophagy-related proteins. Specifically, studies have shown that this compound can increase the levels of Beclin-1 and the ratio of LC3-II to LC3-I, which are hallmark indicators of autophagosome formation. celljournal.orgscilit.com The modulation of autophagy by this compound appears to be linked to the activation of apoptosis, suggesting a complex interplay between these two cellular processes in response to this compound-induced stress. scilit.com One proposed mechanism involves the modulation of the TNF-α or IL-1β/JNK/Bcl-2/Beclin1 signaling pathway. researchgate.net
Table 2: this compound's Impact on Autophagy-Related Proteins
| Protein/Marker | Effect Observed | Model System |
|---|---|---|
| Beclin-1 | Increased | Rat Hippocampus, Testicular Tissue |
| LC3-I/II | Increased Ratio | Testicular Tissue |
| p62 | Increased mRNA levels | Testicular Tissue |
| Atg7 | Increased mRNA levels | Testicular Tissue |
Blood-Brain Barrier (BBB) Integrity and Dysfunction in Response to this compound
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Studies suggest that this compound is actively transported across the BBB. nih.govresearchgate.net Research using rat brain microdialysis and in vitro studies with human immortalized brain capillary endothelial cells (hCMEC/D3) has indicated that this compound's transport into the brain is, at least in part, mediated by a proton-coupled organic cation antiporter. nih.govresearchgate.net The brain-to-plasma unbound concentration ratio (Kp,uu,brain) of this compound was found to be greater than unity, signifying active uptake into the brain. nih.gov
While this compound effectively crosses the BBB to exert its analgesic effects, there is also evidence to suggest it may impact the integrity of the barrier itself. nih.gov Some reports indicate that this compound could affect endothelial cellular integrity, potentially leading to BBB dysfunction. nih.gov However, the precise mechanisms and the extent of this compound-induced BBB dysfunction require further investigation. The transport of substances across the BBB is a complex process involving passive diffusion for lipid-soluble molecules and active transport via various transporters for other substances. bmj.com
Association with Neurological and Psychiatric Disorders
Mechanisms of Seizure Induction and Lowered Seizure Threshold by this compound
This compound is associated with an increased risk of seizures. slideshare.netbrieflands.com The proposed mechanisms for this compound-induced seizures are multifactorial and not fully elucidated. One of the primary hypotheses involves the inhibition of serotonin and norepinephrine reuptake. slideshare.netbrieflands.com This action can lead to an accumulation of these neurotransmitters, potentially lowering the seizure threshold.
Another significant mechanism appears to be the modulation of the GABAergic system. semanticscholar.orgnih.govnih.gov Research suggests that this compound may have inhibitory effects on GABA receptors, particularly GABA-A receptors. semanticscholar.orgnih.govnih.gov Since GABA is the primary inhibitory neurotransmitter in the central nervous system, its inhibition can lead to increased neuronal excitability and a greater propensity for seizures. Some studies strongly suggest a this compound-induced allosteric change of the benzodiazepine-binding site of GABA-A receptors. nih.govnih.gov
Other proposed, though less consistently supported, mechanisms include the inhibition of nitric oxide and the activation of glutamatergic pathways. slideshare.netbrieflands.comsemanticscholar.org It is important to note that while the serotoninergic pathway has been historically implicated, some recent research questions its primary role in this compound-induced seizures, suggesting the GABAergic pathway is more central to this adverse effect. nih.govnih.gov
Table 3: Proposed Mechanisms of this compound-Induced Seizures
| Mechanism | Neurotransmitter/Receptor System | Effect |
|---|---|---|
| Monoamine Reuptake Inhibition | Serotonin, Norepinephrine | Increased synaptic concentration |
| GABAergic System Modulation | GABA-A Receptors | Inhibition/Allosteric change |
| Nitric Oxide Pathway | Nitric Oxide | Inhibition |
| Glutamatergic System | Glutamate (B1630785) Receptors | Activation |
Pathophysiology of Serotonin Syndrome Associated with this compound Use
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. ebmconsult.comnih.gov this compound can contribute to the development of this syndrome due to its inhibitory action on serotonin reuptake. ebmconsult.comnih.gov This leads to an accumulation of serotonin in the synaptic cleft, resulting in overstimulation of postsynaptic serotonin receptors.
The pathophysiology of serotonin syndrome involves a spectrum of clinical findings, including altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. ebmconsult.com The excess serotonin can lead to symptoms such as agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, loss of muscle coordination, heavy sweating, headache, and in severe cases, seizures and unconsciousness. ridgefieldrecovery.com The risk of serotonin syndrome is significantly increased when this compound is co-administered with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), as this can lead to a synergistic increase in synaptic serotonin levels. ebmconsult.com Additionally, some SSRIs can inhibit the metabolism of this compound via the CYP2D6 enzyme, further increasing this compound concentrations and the risk of serotonin toxicity. ebmconsult.com
Potential Linkages to Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)
Emerging research suggests a potential association between long-term this compound use and an increased risk of neurodegenerative conditions. semanticscholar.orgnih.govresearchgate.net
Alzheimer's Disease: Some studies have reported that extensive this compound intake can alter the redox balance by increasing lipid peroxidation and free radicals, leading to neurotoxicity. semanticscholar.orgnih.govresearchgate.net This oxidative stress is a known factor in the pathophysiology of Alzheimer's disease. During the progression of Alzheimer's, there is a known decrease in intracellular signaling molecules like cGMP, cAMP, PKC, and PKA, which affects learning and memory. semanticscholar.orgresearchgate.net
Parkinson's Disease: The potential link between this compound and Parkinson's disease is hypothesized to be related to its effects on the dopaminergic system. semanticscholar.orgnih.govresearchgate.net this compound's inhibition of GABA-A receptors in the central nervous system may interfere with dopamine synthesis and release. semanticscholar.orgresearchgate.net A reduction in dopamine levels is a hallmark of Parkinson's disease and can lead to the characteristic motor symptoms of bradykinesia and tremors. semanticscholar.orgnih.govresearchgate.net
It is important to emphasize that the research in this area is still developing, and a definitive causal link between this compound use and the onset or progression of these neurodegenerative diseases has not been firmly established.
Characterization of this compound-Induced Psychological Adverse Effects and Predisposing Risk Factors
This compound, a synthetic opioid analgesic, is widely utilized for the management of moderate to severe pain. nih.gov While its efficacy as an analgesic is well-documented, a growing body of research has shed light on a range of psychological adverse effects associated with its use. nih.govosf.io These effects can manifest as mood disturbances, psychotic symptoms, and cognitive impairment, particularly in vulnerable populations. nih.govresearchgate.netbohrium.com Understanding the nature of these adverse effects and the factors that predispose individuals to them is crucial for clinical practice.
A systematic review of case reports has identified several significant psychological symptoms associated with this compound use, including manic episodes, hypomania, psychosis, and cognitive impairment. nih.govresearchgate.netbohrium.com The withdrawal from this compound can also precipitate a distinct set of psychological symptoms, which can be both typical of opioid withdrawal and atypical, resembling serotonin-norepinephrine reuptake inhibitor (SNRI) discontinuation syndrome. nih.govresearchgate.net
This compound-Induced Psychological Adverse Effects
The psychological side effects of this compound can range from mood swings and anxiety to severe psychiatric events like psychosis and mania. casacaprirecovery.comrehabsuk.com Research indicates that even at therapeutic levels, this compound can induce delirium-like central nervous system stimulation, presenting with a variety of emotional and neurological symptoms. nih.gov
Table 1: Characterization of this compound-Induced Psychological Adverse Effects
| Adverse Effect Category | Specific Manifestations | Research Findings |
| Mood Disturbances | Mania, Hypomania, Mood Swings, Emotional Lability, Euphoria | This compound has been associated with the induction of manic or hypomanic episodes, even in individuals with no prior psychiatric history. researchgate.netnih.govpsychiatrist.comtums.ac.ir Some users may experience a sense of euphoria, while others report mood swings. rehabsuk.com |
| Psychotic Symptoms | Hallucinations (auditory and visual), Delusions, Paranoia, Confusion | Psychosis is a rare but serious adverse effect. nih.govresearchgate.netbohrium.com Hallucinations and paranoia can occur, particularly during withdrawal. nih.govdetox.comnih.gov this compound has a higher odds ratio for inducing hallucinations compared to morphine. nih.gov |
| Anxiety and Agitation | Anxiety, Nervousness, Panic Attacks, Restlessness | Symptoms of anxiety, agitation, and restlessness are commonly reported. casacaprirecovery.comamericanaddictioncenters.org Panic attacks have been noted as an atypical withdrawal symptom. researchgate.net |
| Depressive Symptoms | Worsening of Depressive Symptoms | Pharmacovigilance data suggests a significant positive association between this compound use and reports of depression. researchgate.net |
| Cognitive Impairment | Confusion, Memory Impairment, Disorientation | Cognitive side effects such as confusion and memory impairment have been documented. nih.govresearchgate.netbohrium.com |
| Withdrawal-Related Effects | Atypical symptoms including depersonalization, derealization, and extreme paranoia. | Approximately 10% of individuals may experience atypical withdrawal symptoms, which can be severe. nih.govamericanaddictioncenters.org These can mimic SSRI discontinuation syndrome. researchgate.net |
Predisposing Risk Factors
Several factors have been identified that increase an individual's susceptibility to developing psychological adverse effects from this compound. These risk factors highlight the importance of careful patient selection and monitoring.
A systematic review identified age, pre-existing psychiatric conditions, polydrug use, and prolonged this compound use as key risk factors. nih.govresearchgate.netbohrium.com Elderly individuals and those with a history of psychiatric disorders are particularly vulnerable. nih.govresearchgate.netbohrium.com
Table 2: Predisposing Risk Factors for this compound-Induced Psychological Adverse Effects
| Risk Factor | Description of Influence | Supporting Research |
| Pre-existing Psychiatric Conditions | Individuals with a history of mood disorders (e.g., bipolar disorder) or other psychiatric conditions are more susceptible to this compound-induced mania and psychosis. nih.govresearchgate.netbohrium.comcasacaprirecovery.compsychiatrist.com | The presence of a psychiatric history, particularly mood disturbances, has been linked to the emergence of hypomanic features with this compound use. nih.gov Case reports describe manic episodes in patients with known major psychiatric disorders. psychiatrist.com |
| Age (Elderly) | Older adults are more vulnerable to the adverse psychological effects of this compound. nih.govresearchgate.netbohrium.com | The elderly population requires careful administration and monitoring of this compound. researchgate.net |
| Polydrug Use | The concurrent use of other substances, especially those affecting the central nervous system, increases the risk of adverse psychological reactions. nih.govresearchgate.netbohrium.com | The combination of this compound with other serotonergic drugs can increase the risk of serotonin syndrome. rehabsuk.comsmw.ch |
| Prolonged Use | Long-term use of this compound is a significant risk factor for developing psychological side effects and dependence. nih.govresearchgate.netbohrium.comrehabsuk.com | Chronic use can lead to changes in mental health, including emotional blunting. casacaprirecovery.com |
| High Dosage | Higher doses of this compound are more likely to precipitate mental health effects. rehabsuk.com | Using more than the prescribed amount is a risk factor for this compound-induced psychosis. detox.com |
| History of Substance Abuse | A personal history of substance misuse or addiction increases the risk of this compound dependence and misuse. americanaddictioncenters.org | This population has a higher observed risk for dependence and nonmedical use. americanaddictioncenters.org |
Drug Drug Interaction Research Involving Tramadol
Pharmacodynamic Interactions with Central Nervous System Depressants
The coadministration of tramadol (B15222) with other central nervous system (CNS) depressants can result in additive effects, amplifying the risk of severe outcomes such as profound sedation, respiratory depression, coma, and mortality. drugbank.comdrugs.comhres.ca This class of interacting substances includes, but is not limited to, other opioid analgesics, benzodiazepines, sedative-hypnotics, general anesthetics, phenothiazines, and alcohol. drugbank.comdrugs.comhres.camedsafe.govt.nzresearchgate.net Additionally, the risk of hypotension and seizures may be elevated with these combinations. drugs.com
Research consistently highlights CNS depressants as a significant group of drugs interacting with this compound, emphasizing the potential for potentiated CNS and respiratory depression. researchgate.netsamipubco.com Studies, including observational analyses, have demonstrated a higher risk of drug-related mortality when opioid analgesics are used concurrently with benzodiazepines compared to opioid use alone. hres.ca
Pharmacodynamic Interactions with Serotonergic Agents (e.g., Selective Serotonin (B10506) Reuptake Inhibitors, Monoamine Oxidase Inhibitors)
This compound's inhibitory effect on serotonin and norepinephrine (B1679862) reuptake contributes to its analgesic properties but also creates a susceptibility for interaction with other serotonergic medications, potentially leading to serotonin syndrome. drugbank.comresearchgate.netresearchgate.netnih.govpainphysicianjournal.comtg.org.au Serotonin syndrome is a serious, potentially life-threatening condition characterized by a constellation of symptoms including neuromuscular excitation, autonomic instability, and changes in mental status. nih.govmedsafe.govt.nz Manifestations can range in severity and may involve hyperthermia, muscle rigidity, myoclonus, rapid fluctuations in vital signs, confusion, irritability, severe agitation, and progression to delirium and coma. drugbank.commedsafe.govt.nzpharmacytimes.com
Agents known to increase serotonin levels and pose a risk of interaction with this compound include Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), tricyclic antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). drugbank.comnih.govpainphysicianjournal.comtg.org.aunih.govpharmacytimes.comuspharmacist.comnih.gov The coadministration of MAO inhibitors with this compound is generally contraindicated due to the heightened risk of this interaction. drugbank.comhres.camedsafe.govt.nztg.org.aunih.gov Numerous case reports have documented the occurrence of serotonin syndrome following the combined use of this compound with various SSRIs (e.g., citalopram, escitalopram, fluoxetine, fluvoxamine, paroxetine, sertraline), SNRIs (e.g., venlafaxine), TCAs, lithium, triptans, and St. John's Wort. drugbank.comnih.govpharmacytimes.comuspharmacist.comnih.gov Mirtazapine has also been implicated in interactions with this compound leading to serotonin syndrome in some instances. pharmacytimes.comuspharmacist.comnih.gov
Studies indicate that the combination of this compound with SSRIs or SNRIs represents a frequently encountered serotonergic drug-drug interaction. tg.org.aunih.gov The proposed mechanism involves an additive effect on serotonin reuptake inhibition. nih.gov Although the reported incidence of serotonin syndrome with this combination is relatively low and often presents as mild to moderate, its potential to be life-threatening underscores the importance of prescriber awareness for effective prevention. nih.gov
Pharmacokinetic Interactions Affecting Cytochrome P450 Enzyme Activity
This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comresearchgate.netresearchgate.netscitechnol.comresearchgate.net The principal metabolic pathways involve O-demethylation to the active metabolite O-desmethyl-tramadol (M1), primarily catalyzed by CYP2D6, and N-demethylation to the inactive metabolite N-desmethyl-tramadol (M2), catalyzed by CYP3A4 and CYP2B6. drugbank.comnih.govscitechnol.comresearchgate.netnih.gov The M1 metabolite is significantly more potent than the parent drug at the mu-opioid receptor and is a major contributor to this compound's analgesic effect. drugbank.comresearchgate.netnih.govnih.govmydruggenome.orgnih.gov
Genetic variations (polymorphisms) in the gene encoding CYP2D6 can lead to considerable interindividual variability in this compound metabolism and M1 formation. drugbank.comnih.govscitechnol.comnih.govmydruggenome.orgnih.gov Individuals are categorized into different metabolizer phenotypes (ultra-rapid, extensive, intermediate, and poor) based on their CYP2D6 genotype. nih.govscitechnol.com Poor metabolizers exhibit reduced CYP2D6 activity, resulting in lower M1 concentrations and potentially diminished analgesic efficacy. drugbank.comresearchgate.netnih.govscitechnol.comnih.gov Conversely, ultra-rapid metabolizers may produce higher levels of M1, increasing the risk of opioid-related toxicity. researchgate.netnih.govmydruggenome.orgnih.gov
Drug interactions that modulate CYP enzyme activity can alter this compound pharmacokinetics. nih.govnih.govscitechnol.comnih.gov
Physiologically based pharmacokinetic modeling studies have explored the impact of CYP2D6 inhibition on the exposure to this compound and its M1 metabolite, demonstrating the potential for decreased M1 formation and increased this compound levels. nih.gov
Data Table: Examples of Pharmacokinetic Interactions with this compound
| Interacting Drug Class | Examples | Effect on this compound Metabolism (Primary Enzyme) | Effect on this compound Concentration | Effect on M1 Concentration | Potential Clinical Impact |
|---|---|---|---|---|---|
| CYP2D6 Inhibitors | Fluoxetine, Paroxetine, Quinidine, Bupropion tg.org.aunih.govnih.govnih.gov | Inhibition (CYP2D6) nih.govnih.gov | Increased nih.govnih.gov | Decreased nih.govnih.gov | Reduced analgesia, increased risk of serotonergic effects tg.org.aunih.gov |
| CYP3A4 Inducers | Rifampicin, Carbamazepine nih.govresearchgate.netnih.govnih.govresearchgate.net | Induction (CYP3A4) nih.govresearchgate.netresearchgate.net | Decreased nih.govresearchgate.netresearchgate.net | Decreased researchgate.net | Reduced efficacy, potential withdrawal upon discontinuation nih.gov |
| CYP3A4 Inhibitors | Ketoconazole, Erythromycin medsafe.govt.nz | Inhibition (CYP3A4) medsafe.govt.nz | Increased (Potential) medsafe.govt.nz | Increased (Potential) medsafe.govt.nz | Clinical significance not fully studied medsafe.govt.nz |
Implications for Polypharmacy and Patient Safety in Clinical Settings
Polypharmacy, defined as the concurrent use of multiple medications, is a prevalent issue, particularly among older adults and individuals with chronic health conditions. nih.govwho.intreumatologiaclinica.orgreumatologiaclinica.org The inclusion of this compound in complex medication regimens significantly elevates the potential for drug-drug interactions, thereby impacting patient safety. nih.govresearchgate.netnih.govwho.intreumatologiaclinica.orgreumatologiaclinica.orgtandfonline.comfip.org
The interactions discussed, particularly those involving CNS depressants and serotonergic agents, highlight the critical need for thorough medication reconciliation and review in patients for whom this compound is prescribed as part of a polypharmacy regimen. drugbank.comdrugs.comhres.catg.org.aunih.gov Studies have demonstrated a high incidence of potential drug interactions in patients receiving multiple medications, with this compound frequently identified as a contributing factor, particularly in combinations with antidepressants. nih.govnih.govreumatologiaclinica.orgreumatologiaclinica.orgfip.orgrcaap.pt
Research indicates that a notable proportion of healthcare providers may not be fully cognizant of the potential interactions between this compound and other serotonergic drugs such as SSRIs or SNRIs. nih.gov This knowledge gap can contribute to an increased risk of adverse events like serotonin syndrome. nih.gov
Effective management of this compound therapy in the context of polypharmacy necessitates a comprehensive understanding of its pharmacodynamic and pharmacokinetic characteristics and its potential interactions with commonly co-administered medications. nih.govresearchgate.netnih.gov Implementing personalized prescribing strategies and maintaining close monitoring of patients receiving multiple drugs with known interaction potential are crucial for optimizing therapeutic outcomes and safeguarding patient safety. nih.gov This includes considering alternative analgesic options when the risk of interaction is deemed high and remaining vigilant for signs and symptoms of adverse effects such as respiratory depression, sedation, seizures, and serotonin syndrome. drugbank.comdrugs.comtg.org.aupharmacytimes.comnih.govd-nb.info
Tolerance, Physical Dependence, and Withdrawal Research of Tramadol
Molecular and Cellular Mechanisms Underlying Tolerance Development to Tramadol (B15222)
Tolerance to this compound can develop with continued use, leading to a reduced effectiveness of its analgesic effects researchgate.net. This phenomenon is primarily attributed to its multiple mechanisms of action, including the activation of mu-opioid receptors (MORs) and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake droracle.ai. The activation of MORs is a key pathway involved in opioid tolerance. Upon agonist binding, MORs undergo phosphorylation, internalization, and potential degradation or recycling, which can lead to receptor desensitization researchgate.net.
Research suggests that the inhibition of delayed rectifier K+ currents might be a mechanism by which this compound could induce less analgesic tolerance compared to some other opioids caldic.com. Additionally, this compound has been shown to inhibit muscarinic acetylcholine (B1216132) receptors and NMDA receptors, although not glycine (B1666218) and GABA-A receptors caldic.com.
At the cellular level, studies in the ventral tegmental area (VTA) have shown that even a single dose of this compound can produce cellular signs of tolerance and dependence in some dopaminergic neurons. An initial inhibitory effect on neuronal firing (interpreted as cellular tolerance) is followed by an excitatory response (interpreted as cellular withdrawal or dependence) nih.gov. This biphasic response suggests neuronal adaptation to the acute effects of this compound nih.gov.
Molecular alterations in brain regions involved in dependence, such as the hippocampal formation, have also been investigated. Studies in rats exposed to this compound have shown alterations in serum markers like hydrogen peroxide, cysteine, homocysteine, and dopamine (B1211576), as well as changes in hippocampal gene expression levels related to neurotoxicity, neuroinflammation, and neuromodulation nih.gov. Increased oxidative stress, indicated by elevated levels of reactive oxygen species, has been observed in various organs, including the brain, following this compound exposure sbmu.ac.ir. Chronic this compound administration in rats has revealed increased lipid peroxidation and nitric oxide (NO), decreased antioxidant enzyme activity in the cerebrum, and increased serum levels of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) sbmu.ac.ir. These findings suggest that oxidative stress and neuroinflammation may play a role in the long-term effects of this compound at the cellular level sbmu.ac.irekb.eg.
Neurobiological Basis of Physical Dependence to this compound
Physical dependence to this compound, similar to other opioids, can develop with continuous exposure, leading to a withdrawal syndrome upon discontinuation frontiersin.orgfrontiersin.org. The neurobiological basis of this dependence involves this compound's activity on multiple neurotransmitter systems, including the opioid, serotonin, and norepinephrine systems frontiersin.org.
This compound's effects are only partially blocked by the opioid antagonist naloxone, and it displays minimal cross-tolerance with other opioids, suggesting that its full profile of effects results from the combination of its activities on these different systems frontiersin.org.
Studies in rodents have explored the neurobiological underpinnings of this compound dependence. Conditioned place preference (CPP) tests and self-administration tests have indicated that this compound has the potential to induce psychological dependence in rodents biomolther.orgnih.gov. These tests showed significant positive responses in experimental animals treated with this compound biomolther.orgnih.gov. This compound has been shown to induce CPP in rats, based on its interactions with morphine and buprenorphine biomolther.org.
Furthermore, research has investigated the impact of this compound on brain regions involved in addiction, such as the VTA. As mentioned earlier, acute this compound administration can induce cellular signs of dependence in VTA dopaminergic neurons, characterized by an excitatory response following initial inhibition nih.gov.
Molecular changes in brain regions like the nucleus accumbens (NAc), prefrontal cortex (PFC), and hippocampus have also been linked to this compound conditioning. Studies have observed upregulation of inflammatory markers like Il-1β mRNA expression in these regions following this compound exposure, which may contribute to drug-seeking behavior mdpi.com.
Characterization of this compound Withdrawal Syndromes
Discontinuation of this compound after prolonged use can result in a withdrawal syndrome with symptoms similar to those of classic opioid abstinence syndrome, as well as atypical symptoms related to its monoaminergic effects unsw.edu.auresearchgate.net.
Typical opioid withdrawal symptoms associated with this compound discontinuation include restlessness, agitation, anxiety, sweating, insomnia, hyperkinesia, tremor, paresthesias, and gastrointestinal symptoms such as abdominal pain, nausea, vomiting, and diarrhea unsw.edu.auresearchgate.net.
Atypical withdrawal symptoms can include those resembling SSRI discontinuation syndrome, such as severe mood swings, aggressiveness, "brain zaps," electric shock-like sensations, and vivid dreams or nightmares researchgate.net. Psychosis, characterized by paranoia, illusions, and delusions, has also been reported as an atypical discomfort in this compound withdrawal syndrome researchgate.net.
The onset and severity of withdrawal symptoms can vary depending on factors such as the duration of this compound use, the dosage, and individual patient characteristics olympicbehavioralhealth.comnih.gov. Early acute symptoms typically manifest within 8 to 24 hours after the last dose, starting with milder symptoms like anxiety, restlessness, sweating, nausea, vomiting, diarrhea, and muscle aches olympicbehavioralhealth.com. The intensity of withdrawal generally peaks around days 2 to 3, with more severe discomfort, including intense cravings, flu-like symptoms, insomnia, mood swings, irritability, and gastrointestinal distress olympicbehavioralhealth.com.
Research has explored the effectiveness of different medications in managing this compound withdrawal symptoms. For instance, a combination of clonidine, baclofen, and ibuprofen (B1674241) has shown promise in the management of severe this compound withdrawal and craving in case studies neuroscigroup.us. Clonidine, an alpha-2 adrenergic receptor agonist, is used for symptoms like diarrhea, lacrimation, rhinorrhea, and nausea neuroscigroup.us.
Comparative Studies on the Dependence Potential of this compound versus Other Opioid Analgesics
Comparative studies consistently indicate that this compound generally has a lower abuse potential compared to other commonly prescribed opioids such as morphine, hydrocodone, and oxycodone consensus.appnih.govmedsafe.govt.nzd-nb.info.
In controlled human laboratory settings, this compound has been shown to produce fewer positive subjective effects and was less likely to be identified as an opioid by participants compared to morphine and hydrocodone consensus.app. However, higher doses of this compound can function as reinforcers in opioid abusers consensus.app.
The abuse potential of this compound is influenced by the route of administration and the individual's opioid dependence status. Oral administration to non-dependent individuals has shown higher positive effect ratings compared to parenteral administration or use by opioid-dependent individuals consensus.app. This suggests that this compound may be less likely to lead to dose escalation or transition to parenteral use than other opioids consensus.app.
Studies comparing the abuse liability of this compound, NSAIDs, and hydrocodone in patients with chronic pain found that the prevalence of this compound abuse was similar to that of NSAIDs and significantly lower than that of hydrocodone consensus.app.
Real-world data from patients evaluated for substance abuse treatment have also supported the lower abuse potential of this compound. Compared to oxycodone, hydrocodone, and morphine, this compound had significantly lower rates of non-medical use, non-oral routes of administration (such as snorting or injecting), and diversion d-nb.info. Snorting of this compound was reported at a rate 4–7 times lower than morphine, oxycodone, and hydrocodone, and injecting this compound was 14–34 times lower than morphine and oxycodone injection d-nb.info.
Despite its generally lower dependence potential, studies have shown that patients receiving this compound after surgery may have a similar or somewhat higher risk of prolonged opioid use compared to those receiving other short-acting opioids like hydrocodone and oxycodone mayoclinic.org. This finding suggests that caution is still warranted when prescribing this compound, and its classification as a Schedule IV controlled substance warrants continued evaluation mayoclinic.org.
While this compound has shown some efficacy in suppressing opioid withdrawal symptoms, comparative studies with buprenorphine indicate that this compound has limited detoxification efficacy in moderate to severe opioid withdrawal nih.gov. However, it may be useful in mild to moderate cases nih.gov.
The following table summarizes some comparative findings on the abuse potential of this compound versus other opioids:
| Opioid | Non-Medical Use Rate (Comparative) | Non-Oral Administration (Comparative) | Diversion (Comparative) | Risk of Prolonged Use (Post-Surgery) |
| This compound | Lower than morphine, hydrocodone, oxycodone consensus.appd-nb.info | Lower than morphine, hydrocodone, oxycodone d-nb.info | Lower than comparator opioids d-nb.info | Similar to or somewhat higher than hydrocodone, oxycodone mayoclinic.org |
| Morphine | Higher than this compound consensus.appd-nb.info | Higher than this compound d-nb.info | Higher than this compound d-nb.info | Not directly compared in this context |
| Hydrocodone | Higher than this compound consensus.appd-nb.info | Higher than this compound d-nb.info | Higher than this compound d-nb.info | Similar to or somewhat lower than this compound mayoclinic.org |
| Oxycodone | Higher than this compound consensus.appd-nb.info | Higher than this compound d-nb.info | Higher than this compound d-nb.info | Similar to or somewhat lower than this compound mayoclinic.org |
Note: Comparative data is based on the cited research and may vary depending on the specific study design and population.
| Study Type | Finding | Citation |
| Human Laboratory Study | This compound produced fewer positive subjective effects than morphine and hydrocodone. | consensus.app |
| Human Laboratory Study | Higher doses of this compound can function as reinforcers in opioid abusers. | consensus.app |
| Human Laboratory Study | Oral this compound administration to non-dependent individuals showed higher positive effect ratings. | consensus.app |
| Chronic Pain Patient Study | Prevalence of this compound abuse similar to NSAIDs, lower than hydrocodone. | consensus.app |
| Real-World Data | This compound had lower rates of non-medical use, non-oral administration, and diversion than other opioids. | d-nb.info |
| Post-Surgery Study | This compound associated with similar to somewhat higher risk of prolonged opioid use vs other short-acting opioids. | mayoclinic.org |
Synthesis and Biosynthesis Research of Tramadol
Chemical Synthesis Pathways and Methodological Advancements
The chemical synthesis of Tramadol (B15222), chemically known as (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, has been well-established since its development by the German pharmaceutical company Grünenthal GmbH in the 1960s. The most common and economically viable synthetic routes typically involve a two-step process.
The synthesis generally commences with a Mannich reaction involving cyclohexanone, paraformaldehyde, and an appropriate amine, such as dimethylamine hydrochloride. sfis.euresearchgate.net This reaction yields an aminoketone intermediate, 2-(dimethylaminomethyl)cyclohexanone. pnas.org
The second key step is the introduction of the 3-methoxyphenyl group. This is typically achieved through a Grignard reaction, where the aminoketone intermediate is reacted with a Grignard reagent, such as 3-methoxyphenylmagnesium bromide. pnas.orgnih.gov Alternatively, organolithium compounds like (3-methoxyphenyl)lithium can be used for this coupling reaction. sfis.euresearchgate.net The reaction is typically carried out in solvents like tetrahydrofuran (THF) or a mixture of THF and ether. thieme-connect.com
The synthetic pathway results in a racemic mixture of the (1R,2R) and (1S,2S) enantiomers as the primary products, along with smaller quantities of the (1R,2S) and (1S,2R) diastereomers. rsc.org The desired (±)-cis-isomer (this compound) is then isolated from the diastereomeric mixture, often through recrystallization of its hydrochloride salt. thieme-connect.comrsc.org
Methodological advancements in this compound synthesis have focused on improving reaction conditions, yields, and the environmental impact of the process. Research has explored the use of alternative solvents to optimize the stereoselectivity of the Grignard reaction. For instance, using a mixture of 1,4-dioxane and THF has been shown to increase the proportion of the desired cis-isomer. thieme-connect.com More recently, the use of greener solvents like 2-methyltetrahydrofuran in the Grignard reaction has been reported to offer higher yields, easier product separation, and reduced environmental pollution, making the process more suitable for industrial-scale production. inserm.frwikipedia.org
Key Reactions in this compound Synthesis
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Mannich reaction | Cyclohexanone, Paraformaldehyde, Dimethylamine hydrochloride | Acetic acid (reflux) | 2-(dimethylaminomethyl)cyclohexanone |
| 2 | Grignard reaction | 2-(dimethylaminomethyl)cyclohexanone | 3-methoxyphenylmagnesium bromide, THF | (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (this compound) |
Hypothetical Biosynthetic Pathways and Research on Natural Occurrence of this compound
In 2013, a significant discovery was reported: the isolation of this compound from the root bark of the African medicinal plant Nauclea latifolia (also known as the pincushion tree). inserm.frehospice.comchemistryworld.com This was a groundbreaking finding, as this compound had previously been considered a purely synthetic compound. inserm.fr The concentration of this compound found in the dried bark extracts was notably high, ranging from 0.4% to 3.9%. inserm.fr
This discovery prompted investigations into the potential biosynthetic pathway of this compound in the plant. A plausible pathway was proposed, suggesting that the molecule is assembled from two key intermediates. researchgate.net One part of the molecule, an acetophenone moiety, could potentially be derived from either acetyl CoA or phenylalanine. The other part, an enaminopentanal moiety, could originate from lysine. researchgate.net A series of reactions, including aldolization, crotonization, addition, and reduction, would then lead to the formation of the this compound skeleton. researchgate.net
However, the natural origin of this compound in N. latifolia has been a subject of scientific debate. Subsequent research has suggested that the presence of this compound in the plant may be due to anthropogenic contamination. nih.govmickel.ch Studies have found this compound and its major mammalian metabolites in the soil and water in regions of Cameroon where the synthetic drug is used to treat cattle. nih.govwikipedia.org This has led to the hypothesis that the plants absorb the synthetic this compound and its metabolites from the contaminated environment through their root systems. nih.govchemistryworld.com Further research, including the use of radiocarbon dating, is ongoing to definitively resolve the question of whether this compound is a true natural product or a consequence of environmental contamination. thieme-connect.com
Application of Retro-Biosynthetic Approaches and Position-Specific Isotope Analysis in Precursor Identification
To shed light on the biosynthetic origins of this compound found in Nauclea latifolia, researchers have employed a novel retro-biosynthetic approach. sfis.eupnas.orgnih.gov This method involves analyzing the position-specific distribution of isotopes within the this compound molecule to deduce its likely biosynthetic precursors. sfis.eupnas.org
A key technique used in this approach is position-specific isotope analysis (PSIA) by 13C nuclear magnetic resonance (NMR) spectrometry. sfis.euresearchgate.net This powerful analytical method allows for the precise measurement of the natural abundance of the 13C isotope at each carbon position within the this compound molecule. sfis.eunih.gov
Studies have revealed a non-statistical distribution of 13C isotopes in this compound extracted from N. latifolia, with significant variations in the 13C content at different carbon positions. sfis.eupnas.org This isotopic signature is distinct from that of synthetically produced this compound. researchgate.net By interpreting this pattern of isotope distribution in the context of known isotopic fractionation effects in metabolic pathways, researchers can propose a plausible biosynthetic scheme. sfis.eu
The analysis of the 13C distribution in naturally occurring this compound has provided evidence supporting a biosynthetic pathway involving precursors such as L-phenylalanine and L-lysine. researchgate.net For instance, the pattern of 13C enrichment and depletion in the aromatic ring of the this compound molecule is consistent with its origin from phenylalanine. sfis.eu
In addition to carbon isotope analysis, the measurement of 18O/16O ratios in the oxygen atoms of the this compound molecule has provided further supporting evidence for the proposed biosynthetic pathway. sfis.eupnas.org The isotopic composition of the oxygen atoms can help to distinguish between different potential biosynthetic routes and precursors. sfis.eu This retro-biosynthetic approach, combining PSIA with established principles of biosynthesis, offers a powerful tool for elucidating the origins of newly discovered natural products. sfis.eunih.gov
Advanced Research Methodologies and Future Directions in Tramadol Studies
Innovative In Vitro and In Vivo Model Systems for Pharmacological and Toxicological Characterization
Preclinical research utilizing sophisticated in vitro and in vivo models is crucial for understanding the pharmacological and toxicological characteristics of tramadol (B15222). These models allow for controlled investigation into the drug's effects at the molecular, cellular, and systems levels.
In Vivo Microdialysis Techniques for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of living animals. Studies employing this method have provided valuable insights into how this compound affects neurochemistry. For instance, in vivo microdialysis in rats has demonstrated that this compound can increase extracellular levels of dopamine (B1211576) in the nucleus accumbens shell, a brain region associated with reward pathways. frontiersin.orgnih.gov This increase in dopamine release is suggested to contribute to the rewarding properties observed with this compound administration in preclinical models. frontiersin.orgnih.gov Furthermore, microdialysis experiments in freely moving rats have shown that this compound increases extracellular levels of serotonin (B10506) and noradrenaline in the ventral hippocampus in a dose-dependent manner. researchgate.net These findings highlight this compound's influence on multiple neurotransmitter systems, which is believed to contribute to its analgesic effects and potentially other central nervous system effects. researchgate.netcore.ac.uk
Advanced Electrophysiological Recordings (e.g., Quantitative Electroencephalogram)
Electrophysiological techniques, such as quantitative electroencephalogram (qEEG) and single-unit recording, are utilized to assess this compound's impact on neuronal activity and brain oscillations. Research in rats using EEG has investigated the effects of different this compound doses on sleep architecture and qEEG patterns. This compound has been shown to dose-dependently reduce rapid eye movement (REM) sleep and increase REM onset latency. nih.gov During non-REM sleep, this compound at certain doses increased delta and decreased alpha power, while increasing gamma power across all tested doses. nih.gov These alterations in EEG power spectra suggest potential effects on brain states and neuronal network activity. In another study using in vivo extracellular single-unit recording in rats, the acute effects of this compound on neuronal activity in the medial prefrontal cortex (mPFC) were investigated. This study found that acute this compound administration did not significantly affect the rapid neuronal activity in the mPFC within the observed timeframe. mui.ac.ir However, other research utilizing EEG during a cognitive task in humans indicated that this compound intake was associated with lower target-locked power in the beta-band and higher alpha suppression, suggesting an impact on stimulus processing related to sustained attention. osf.ioresearchgate.net
Stereological and Histopathological Assessment Techniques in Preclinical Models
Stereological and histopathological techniques are employed to evaluate structural changes in tissues and organs following this compound exposure in preclinical models. These methods provide quantitative and qualitative data on cellular and tissue-level alterations. Studies have utilized histopathological evaluation to examine the effects of this compound on various tissues, including brain regions like the hippocampus and cerebral cortex, as well as lung tissue in rats. researchgate.netresearchgate.netnih.gov Findings from such studies have reported histomorphological changes in rat brains, including alterations in the cerebral cortex and hippocampus, and severe histopathological changes in lung tissue after this compound treatment. nih.gov Stereological analysis has also been applied in the context of this compound exposure to assess changes in brain structures. researchgate.net These techniques are vital for identifying potential tissue damage and understanding the morphological basis of this compound's toxicological effects. For example, immunohistochemistry analysis in rats exposed to this compound revealed increased labeling of GFAP, an astrocyte marker, in the hippocampus, suggesting astrogliosis. mdpi.com
Application of Proteomic and Metabolomic Profiling in this compound Research
Proteomic and metabolomic profiling represent advanced "omics" approaches used to comprehensively analyze protein and metabolite profiles in biological samples. These techniques can reveal molecular pathways and biomarkers affected by this compound. Studies applying proteomics and metabolomics in mice exposed to this compound have investigated the changes induced by chronic exposure. Proteomic analysis revealed differential expression of serum proteins, including those associated with enzyme inhibition, mitochondria, and the cytoskeleton. nih.gov Metabolomic analysis identified differentially expressed metabolites involved in pathways such as protein ingestion and absorption, fatty acid biosynthesis, and steroid hormone biosynthesis. nih.gov Integrated proteomic and metabolomic analysis highlighted protein digestion and absorption as a common enriched pathway. nih.govdntb.gov.ua These findings contribute to understanding the molecular mechanisms underlying this compound's effects and potential toxicity.
Translational and Clinical Research Paradigms
Translational and clinical research paradigms bridge the gap between preclinical findings and human health, investigating this compound's effects and outcomes in diverse patient populations.
Design and Analysis of Observational Studies and Case Reports in Diverse Patient Cohorts
Observational studies and case reports play a crucial role in understanding the effects of this compound in real-world clinical settings across varied patient cohorts. These study designs are particularly valuable for identifying potential associations and generating hypotheses for further investigation.
Observational studies, such as cohort studies and case-control studies, have been employed to examine various outcomes associated with this compound use in large patient populations. For example, a population-based cohort study in older patients with osteoarthritis investigated the association between initial this compound prescription and all-cause mortality, comparing it to NSAIDs and codeine. medscape.comnih.gov The analysis involved propensity score matching to balance potential confounders between the groups. medscape.com Another area of investigation using observational studies is the risk of hip fractures in patients using this compound. europa.eudoi.org Meta-analyses of observational studies have pooled data from different cohorts to assess the association between this compound use and the risk of hip fracture, often comparing it to codeine use. doi.org Analysis in these studies typically involves calculating hazard ratios (HR) to estimate the relative risk. europa.eudoi.org
Case reports contribute to the understanding of this compound's effects by providing detailed accounts of individual patient experiences, particularly in rare or unusual circumstances. These reports can highlight potential adverse events or unique responses to this compound that might not be evident in larger studies. While the provided search results primarily focus on observational studies, the mention of diverse patient cohorts in the context of non-prescription this compound use in Africa, encompassing various subpopulations including patient groups, underscores the importance of studying this compound's impact across different demographics and clinical presentations through various research designs, including case reports. plos.org
Methodologies for Controlled Clinical Trials to Evaluate Specific Indications and Off-Label Uses
Controlled clinical trials are fundamental to evaluating the efficacy and safety of this compound for both approved and off-label uses. These trials employ rigorous methodologies to minimize bias and establish causal relationships between this compound administration and observed outcomes.
Methodologies for evaluating specific indications, such as chronic pain syndromes like osteoarthritis, often involve randomized, double-blind, placebo-controlled designs. These studies compare this compound against a placebo or an active comparator to assess its analgesic efficacy, impact on function, and patient-reported outcomes over a defined period gjhsr.orgbiomedpharmajournal.org. Endpoints typically include changes in pain intensity scores (e.g., using Numerical Rating Scale - NRS), functional capacity assessments, and quality of life questionnaires biomedpharmajournal.orgmdpi.com.
Research into off-label uses, such as for chemotherapy-induced peripheral neuropathy (CIPN) or opioid withdrawal, also utilizes controlled trial designs nih.govresearchgate.net. For CIPN, studies have investigated the efficacy and safety of this compound/acetaminophen combination tablets, incorporating genetic variation analysis as a potential predictive marker nih.gov. In the context of opioid withdrawal, randomized controlled trials have compared this compound to other treatments like buprenorphine, assessing effectiveness based on withdrawal scales like the Clinical Opiate Withdrawal Scale (COWS) and global impression scales researchgate.netscitechnol.com.
A systematic review of randomized clinical trials for managing opioid withdrawal with this compound highlighted the use of flexible dosing schedules titrated based on withdrawal symptoms researchgate.net. While some studies indicate potential effectiveness for mild withdrawal symptoms, particularly at lower doses, they also suggest it may be less effective than buprenorphine for more severe symptoms scitechnol.com.
Clinical trials are also exploring the use of intravenous this compound for postoperative pain management, comparing its efficacy and tolerability against placebos and standard-of-care opioids like morphine researchgate.net. These studies utilize measures of pain reduction and the incidence of treatment-emergent adverse events researchgate.net.
Human Pharmacogenetic and Pharmacogenomic Studies in Relation to this compound Response
Human pharmacogenetic and pharmacogenomic studies are crucial for understanding the inter-individual variability in this compound response, efficacy, and the risk of adverse effects tandfonline.comumich.edumdpi.com. A key focus is the role of genetic polymorphisms in drug-metabolizing enzymes, particularly cytochrome P450 2D6 (CYP2D6), which is primarily responsible for converting this compound to its active metabolite, O-desmethylthis compound (M1) nih.govnih.govtandfonline.comnih.gov. M1 has a significantly higher affinity for the μ-opioid receptor than the parent compound nih.govmdpi.com.
Variations in the CYP2D6 gene can lead to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs) mdpi.comnih.govresearchgate.net. Studies have shown that CYP2D6 genotype significantly influences this compound and M1 plasma concentrations and analgesic response nih.govtandfonline.comnih.gov.
Research indicates that PMs may experience reduced analgesic effects due to lower M1 concentrations, while UMs may be at increased risk of toxicity due to higher M1 levels nih.govtandfonline.comnih.govresearchgate.net. For instance, one study found that the effect of this compound, measured by the difference in pain scores (ΔNRS), varied significantly based on metabolic phenotype, with UMs showing the largest effect, followed by NMs and IMs mdpi.com.
| CYP2D6 Metabolic Phenotype | Number of Patients | Average ΔNRS |
| Intermediate Metabolizers | 11 | 2.45 |
| Normal Metabolizers | 25 | 3.28 |
| Ultrarapid Metabolizers | 3 | 4.67 |
Data derived from a study on this compound effect according to metabolic phenotype mdpi.com.
Studies also explore the influence of polymorphisms in the OPRM1 gene, which encodes the μ-opioid receptor mdpi.comumich.edu. The OPRM1 A118G polymorphism (rs1799971) has been studied, with some findings suggesting that carriers of the G allele may require higher this compound doses for adequate analgesia mdpi.com.
Pharmacogenetic studies utilize methodologies such as DNA extraction from blood samples and analysis of single nucleotide polymorphisms (SNPs) using techniques like PCR and allele-specific determination mdpi.comnih.gov. These studies aim to identify genetic variants that can serve as predictive markers for this compound efficacy and toxicity mdpi.comnih.govresearchgate.net.
Emerging Research Avenues and Future Perspectives
Future research on this compound is directed towards optimizing its therapeutic benefits, minimizing risks, and exploring new applications.
Development of Enantiomer-Specific Therapeutics for Enhanced Efficacy and Reduced Adverse Effects
This compound is administered as a racemic mixture of (+)-tramadol and (-)-tramadol (B15223) enantiomers, both contributing to its analgesic activity through different mechanisms nih.govtandfonline.com. (+)-Tramadol and (+)-O-desmethylthis compound (M1) are primarily responsible for μ-opioid receptor agonism, while (-)-tramadol is more potent in inhibiting norepinephrine (B1679862) uptake, and (+)-tramadol is more potent in inhibiting serotonin uptake nih.govtandfonline.com.
Research is exploring the potential of developing enantiomer-specific therapeutics to enhance efficacy and potentially reduce specific adverse effects gazimedj.comnih.gov. Studies comparing the analgesic efficacy and safety of the individual enantiomers versus the racemate have been conducted nih.gov. One study in postoperative patients found that while (+)-tramadol showed a higher response rate for the primary efficacy criterion compared to the racemate and (-)-tramadol, the racemate appeared superior when considering both efficacy and safety aspects nih.gov. Nausea and vomiting were more frequently reported with (+)-tramadol nih.gov.
| Treatment Group | Responders (Primary Efficacy Criterion) | Responders (Secondary Efficacy Criterion) | Premature Termination due to Inefficacy |
| (+)-Tramadol | 67% | 82% | 12% |
| This compound Racemate | 48% | 76% | 15% |
| (-)-Tramadol | 38% | 41% | 53% |
Data derived from a study comparing this compound enantiomers and racemate nih.gov.
Further research is needed to fully understand the distinct pharmacological profiles of each enantiomer and their potential for use as individual therapeutic agents or in specific ratios.
Discovery and Validation of Biomarkers for Predicting this compound Efficacy and Toxicity
The identification and validation of biomarkers are critical for predicting individual responses to this compound, thereby enabling personalized medicine approaches mdpi.comresearchgate.netbioresscientia.com. Genetic biomarkers, particularly CYP2D6 polymorphisms, are the most extensively studied predictors of this compound metabolism and response mdpi.comnih.govtandfonline.comnih.govresearchgate.net. However, variability in response exists even within the same CYP2D6 metabolizer phenotype, suggesting the involvement of other genetic and non-genetic factors nih.gov.
Future research aims to discover additional genetic and biochemical biomarkers that can improve the prediction of this compound efficacy and the risk of adverse effects, such as seizures and serotonin syndrome researchgate.netresearchgate.netbioresscientia.com. Studies are exploring the potential of genetic variants in genes encoding opioid receptors (OPRM1), neurotransmitter transporters (e.g., serotonin and norepinephrine transporters), and other enzymes involved in pain pathways or drug metabolism mdpi.comumich.eduresearchgate.net.
Beyond genetics, research is investigating biochemical markers. For example, studies in animal models have examined changes in levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and markers of oxidative stress (e.g., MDA, SOD, GPx) in relation to this compound exposure and potential neurotoxicity researchgate.netekb.egajol.info. While these are primarily in preclinical stages, they highlight avenues for discovering novel biomarkers.
The validation of identified biomarkers requires large-scale clinical studies to confirm their predictive value across diverse patient populations and clinical settings mdpi.comresearchgate.net. The goal is to develop reliable diagnostic tools that can guide clinical decision-making and optimize this compound therapy for individual patients nih.govresearchgate.net.
Novel Approaches for Mitigating this compound-Induced Neurotoxicity
Despite its clinical utility, this compound has been associated with neurotoxicity, particularly at higher doses, in cases of misuse, or with chronic use core.ac.ukresearchgate.net. Manifestations of neurotoxicity can include seizures and cognitive dysfunction core.ac.ukbioresscientia.comresearchgate.net. Research is actively exploring novel approaches to mitigate this compound-induced neurotoxicity.
Understanding the mechanisms underlying this compound neurotoxicity is a key area of research. Studies suggest involvement of oxidative stress, neuroinflammation, neurotransmitter dysregulation, and apoptosis core.ac.ukresearchgate.netekb.egmdpi.commdpi.com. For instance, studies in rats have shown that this compound administration can lead to increased oxidative stress markers in brain tissue and alter the expression of genes related to neuroinflammation and apoptosis ajol.infomdpi.commdpi.com.
Novel approaches for mitigation include investigating the neuroprotective effects of various compounds. Preclinical studies in animal models have explored the potential of substances like melatonin (B1676174) and ginger oil to ameliorate this compound-induced brain damage by reducing oxidative stress and inflammation ekb.egajol.info. For example, melatonin administration in rats exposed to this compound significantly reduced oxidative stress indices and improved brain histology ekb.eg. Ginger oil also showed potential in ameliorating this compound-induced damage in the rat cerebral cortex ajol.info.
| Treatment Group (Rats) | Brain MDA Levels | Brain SOD Levels | Brain GPx Levels | Brain Histology |
| Control | Normal | Normal | Normal | Normal |
| This compound | Increased | Decreased | Decreased | Abnormalities |
| This compound + Ginger Oil | Reduced | Increased | Increased | Improved |
Simplified representation of findings from a study on ginger oil's effect on this compound-induced cerebral cortex damage in rats ajol.info.
Further research is needed to translate these preclinical findings into clinical strategies for preventing or treating this compound-associated neurotoxicity in humans. This includes identifying specific patient populations at higher risk and developing targeted interventions.
Comparative Effectiveness Research with Emerging Analgesics and Antidepressants
Comparative effectiveness research (CER) plays a vital role in evaluating how this compound performs against other available treatments for various conditions in real-world settings gjhsr.orgbiomedpharmajournal.org. With the development of new analgesics and antidepressants, CER is essential to determine the optimal place of this compound in treatment algorithms.
Studies compare this compound's efficacy, safety, and cost-effectiveness with other pain management options, including other opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and non-pharmacological interventions gjhsr.orgbiomedpharmajournal.org. For chronic pain conditions like osteoarthritis, CER helps clarify when this compound is a suitable option, particularly in patients with comorbidities gjhsr.org. While some reviews suggest this compound is effective for various types of arthritis-related pain, evidence quality can vary gjhsr.orgbiomedpharmajournal.org.
In the realm of neuropathic pain, CER is important as conventional opioids may be limited by side effects associated with long-term use gazimedj.com. Studies are needed to compare this compound's effectiveness and tolerability with other agents specifically indicated for neuropathic pain.
Furthermore, given this compound's dual mechanism involving monoamine reuptake inhibition, there is interest in its potential antidepressant effects smw.ch. CER is needed to compare this compound's effectiveness for depression against standard antidepressant medications smw.ch. While patient-reported data from online platforms have suggested high effectiveness ratings for this compound as an antidepressant, rigorous randomized controlled trials are lacking nih.govacs.org. Future CER should involve head-to-head trials with appropriate control groups and validated outcome measures to establish the comparative effectiveness of this compound for specific indications, including potential off-label uses like depression smw.ch.
Comparative studies also extend to evaluating the risks associated with this compound compared to other opioids, such as the risk of transitioning from acute to prolonged use bmj.com.
Public Health and Regulatory Science Implications for this compound Research and Use
The public health and regulatory science implications surrounding this compound are multifaceted, primarily driven by its widespread use as an analgesic and the growing concerns regarding its non-medical use and potential for dependence in various regions globally. While initially considered to have a relatively low dependence potential compared to other opioids, evidence of problematic use has led to increased scrutiny and regulatory actions in many countries. emerald.comgazette.gc.caincb.orggmu.ac.ae
One significant public health implication is the rise in non-medical use (NMU) of this compound, particularly in regions like Africa and Western Asia. gazette.gc.canih.gov Studies have indicated that NMU of this compound is a growing concern, with some experts describing the situation in certain African nations as a "this compound opioid crisis." nih.govplos.org This non-medical use is often associated with obtaining the substance from informal markets, where illicit doses can be significantly higher than therapeutic levels, increasing the risk of adverse health consequences. nih.govplos.orgresearchgate.net Research in Nigeria, for instance, has highlighted public concerns over the misuse of this compound among young people and the associated health and social harms. researchgate.net
Regulatory science plays a crucial role in addressing these public health challenges. The classification and scheduling of this compound vary internationally. While not under international control schedules like some more potent opioids, many countries have implemented national controls. emerald.comincb.org The United States, for example, classified this compound as a Schedule IV controlled substance in 2014, recognizing its potential for misuse and dependence. cmadocs.orgmedicalnewstoday.comnih.gov This classification imposes regulatory controls on handling, storage, recordkeeping, and prescribing. cmadocs.orgfederalregister.gov Similarly, countries like Canada, Bahrain, Australia, Sweden, Iran, Jordan, Saudi Arabia, Egypt, China, and India have also placed this compound under various levels of national control. gazette.gc.caincb.org
The decision to schedule this compound involves complex considerations, balancing the need to prevent misuse and diversion with ensuring access for legitimate medical purposes, particularly in areas where it may be an essential pain relief option. idpc.netnih.gov The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) has reviewed this compound multiple times, and while acknowledging growing evidence of abuse in some regions, particularly in low and middle-income countries, it has historically not recommended its inclusion in international control schedules, partly due to its importance for pain management in countries with limited access to other opioids. emerald.comincb.orgnih.govnih.gov However, recent reviews have noted the growing instances of abuse. incb.orgnih.gov
Research methodologies in this area often involve public health surveillance systems to monitor drug-related issues. In the United States, the Drug Abuse Warning Network (DAWN) system has been used to track emergency department visits involving this compound misuse or abuse. samhsa.gov Data from DAWN showed a significant increase in this compound-related emergency department visits involving misuse or abuse between 2005 and 2011. samhsa.gov
Regulatory science also informs strategies to mitigate risks associated with this compound use. These include strengthening monitoring of distribution records, amending product labeling to include warnings about addictive tendencies, and restricting over-the-counter access. moh.gov.gh Public education campaigns are also considered important to raise awareness about the risks of this compound misuse. moh.gov.ghamericanaddictioncenters.org Research into the effectiveness of different regulatory approaches and public health interventions is ongoing. researchgate.netresearchgate.net
The challenges in regulating this compound are compounded by issues such as the diversion of legitimate pharmaceutical stocks, the circulation of counterfeit and adulterated this compound, and illicit trafficking. emerald.comresearchgate.net These factors pose serious health risks and highlight the need for harmonized enforcement and regulation across jurisdictions, as well as a better understanding of illegal supply channels. emerald.comresearchgate.netresearchgate.netglobalinitiative.net Research exploring the dynamics of illegal markets and the perspectives of those involved is crucial for developing effective public health and regulatory responses. researchgate.netcairn.info
Future directions in this compound studies related to public health and regulatory science include further research to establish clear indications, efficacy, and safety, especially in specific settings and for long-term use. biomedpharmajournal.org Continued monitoring of misuse patterns, particularly in vulnerable populations, and research into the effectiveness of prevention and treatment strategies are also essential. samhsa.govamericanaddictioncenters.orgplos.org Additionally, research is needed to understand the environmental impact of psychoactive drugs like this compound and inform regulatory risk assessments in this area. researchgate.net
Key Public Health and Regulatory Science Findings Related to this compound:
| Finding | Source(s) |
| Growing public health concern due to non-medical use, particularly in Africa and Western Asia. | gazette.gc.canih.govplos.org |
| Increase in this compound-related emergency department visits involving misuse or abuse in the United States (2005-2011). | samhsa.gov |
| Classification as a Schedule IV controlled substance in the United States (2014) to address misuse potential. | cmadocs.orgmedicalnewstoday.comnih.gov |
| Implementation of national controls in numerous countries globally. | gazette.gc.caincb.org |
| Challenges in international scheduling due to its role as an essential pain medication in some regions. | emerald.comnih.govnih.gov |
| Issues with diversion of legitimate supply, counterfeit drugs, and illicit trafficking impacting public health. | emerald.comresearchgate.net |
| Need for harmonized enforcement and regulation across jurisdictions. | globalinitiative.net |
| Importance of public health surveillance and monitoring systems to track misuse trends. | samhsa.govpsu.edu |
| Regulatory measures include stricter distribution controls, labeling changes, and prescription requirements. | federalregister.govmoh.gov.gh |
| Public education and awareness campaigns are considered vital prevention strategies. | moh.gov.ghamericanaddictioncenters.org |
| Research needed on long-term safety, efficacy, and use in specific populations. | biomedpharmajournal.org |
| Exploration of illegal markets and supply channels is necessary for effective control measures. | researchgate.netcairn.info |
| Environmental impact of this compound on aquatic organisms requires further research for regulatory assessment. | researchgate.net |
Q & A
Q. What are the primary metabolic pathways of tramadol, and how do they influence pharmacokinetic variability in human studies?
this compound undergoes extensive metabolism via O- and N-demethylation, cyclohexyl hydroxylation, and conjugation (glucuronidation/sulfation), producing 24 identified metabolites . The polymorphic enzyme CYP2D6 primarily drives O-demethylation, generating the active metabolite O-desmethylthis compound (M1), while CYP3A4 and CYP2B6 contribute to N-demethylation. Genetic variability in CYP2D6 significantly impacts analgesic efficacy and adverse effects, necessitating pharmacogenetic stratification in clinical studies . Methodologically, researchers should combine toxicokinetic profiling (e.g., LC-MS/MS for metabolite quantification ) with genotyping to isolate phenotype-specific responses.
Q. Which analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?
Reversed-phase LC-MS/MS with isotope-labeled internal standards is the gold standard for sensitivity and specificity, achieving linear ranges of 10–2000 μg/L in urine with LODs of 2.5–6.5 μg/L . For cost-effective alternatives, surfactant-assisted microextraction coupled with GC-Flame Ionization Detection (FID) offers preconcentration factors of 391–466, suitable for low-resource settings . Researchers should validate methods using multivariate experimental designs to optimize parameters (e.g., pH, extraction time, solvent volume) .
Q. How does this compound’s efficacy in cancer pain compare to its use in osteoarthritis, and what methodological biases affect these comparisons?
In cancer pain, this compound (50–600 mg/day) shows moderate efficacy but is limited by high heterogeneity in trial designs (e.g., cross-over vs. parallel-group) and small sample sizes, leading to GRADE assessments of "very low quality" . For osteoarthritis, meta-analyses reveal only 4% absolute pain reduction over placebo, with industry-funded trials overestimating benefits . Researchers must standardize endpoints (e.g., ≥30% pain reduction) and control for publication bias via prospective registry data.
Advanced Research Questions
Q. How can researchers address heterogeneity in clinical trial data when evaluating this compound’s efficacy for conditions like premature ejaculation (PE)?
Heterogeneity in PE trials arises from variable dosing (25–100 mg) and inconsistent definitions of "on-demand" use. Pooled analyses show 50 mg and 100 mg doses yield comparable efficacy (MD: 452.7 seconds, p=0.17), but high inter-study variability (I² >75%) necessitates dose-escalation trials . Bayesian hierarchical models or subgroup analyses stratified by baseline intravaginal ejaculatory latency time (IELT) can reduce confounding.
Q. What methodological considerations are critical when designing studies to assess CYP2D6 polymorphism effects on this compound’s efficacy and toxicity?
Key considerations include:
- Phenotyping : Use urinary metabolic ratios (e.g., this compound/M1) to classify CYP2D6 activity .
- Population Selection : Enroll ultra-rapid (UMs), extensive (EMs), and poor metabolizers (PMs) to capture genotypic diversity.
- Safety Monitoring : Track serotonin syndrome risk in PMs (reduced M1) and respiratory depression in UMs (elevated M1) .
- Drug-Drug Interactions : Co-administer CYP2D6 inhibitors (e.g., paroxetine) to simulate PM phenotypes experimentally .
Q. How can data mining approaches complement traditional clinical studies in assessing this compound’s off-label uses, such as for depression?
Patient-reported outcomes (e.g., Drugs.com reviews) indicate 94.6% perceive this compound as "effective" for depression, but these lack controlled comparisons . Data mining can identify real-world safety signals (e.g., misuse patterns) and generate hypotheses for RCTs. Researchers should triangulate findings with electronic health records (EHRs) to adjust for confounding by indication.
Q. What strategies mitigate interspecies metabolic differences when translating preclinical this compound studies to humans?
Rats and dogs exhibit distinct metabolic profiles: dogs produce higher M1 levels (65% bioavailability) compared to rats (73% parent drug excretion) . To improve translational relevance:
- Use humanized CYP2D6 transgenic models .
- Conduct in vitro metabolism assays with human hepatocytes.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance .
Q. How can systematic reviews optimize methodologies for assessing this compound’s abuse potential in nonmedical contexts?
Follow PRISMA-SCR guidelines to map prevalence and risk factors, as demonstrated in African studies where youth misuse correlates with unregulated access . Combine qualitative methods (e.g., media discourse analysis ) with toxicology data (e.g., LC-MS/MS quantification ) to contextualize sociocultural drivers. Regulatory analyses should reference DEA scheduling criteria, which classify this compound’s abuse potential as comparable to propoxyphene (Schedule IV) .
Tables
Q. Table 1. Key this compound Metabolites and Analytical Methods
Q. Table 2. Methodological Recommendations for Clinical Trials
| Challenge | Solution | Reference |
|---|---|---|
| Small sample sizes | Multi-center collaborations | [2,15] |
| Heterogeneous dosing | Standardized protocols (e.g., 50 mg/day) | [5,15] |
| Genetic variability | CYP2D6 genotyping + phenotyping | [1,17] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
